molecular formula C8H10ClN3 B1346413 2-Chloro-6-(pyrrolidin-1-yl)pyrazine CAS No. 1000339-30-9

2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Cat. No.: B1346413
CAS No.: 1000339-30-9
M. Wt: 183.64 g/mol
InChI Key: JWMYNAAPKTUCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(pyrrolidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-pyrrolidin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-5-10-6-8(11-7)12-3-1-2-4-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMYNAAPKTUCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650347
Record name 2-Chloro-6-(pyrrolidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-30-9
Record name 2-Chloro-6-(1-pyrrolidinyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(pyrrolidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic profile, and potential biological relevance. While experimental data for this specific molecule is limited in publicly accessible literature, this guide furnishes predicted data, general experimental protocols, and insights into the broader class of aminopyrazine derivatives to support research and development activities.

Chemical and Physical Properties

This compound is a substituted pyrazine featuring a chloro group and a pyrrolidine moiety attached to the pyrazine ring. The presence of these functional groups influences its chemical reactivity, solubility, and potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₈H₁₀ClN₃[Calculated]
Molecular Weight 183.64 g/mol [Calculated]
Appearance Brown solid[1]
Melting Point Data not available
Boiling Point Data not availablePredicted for a related compound, 2-chloro-6-(1-pyrrolidinylcarbonyl)pyrazine, is 374.7±42.0 °C.[2]
Solubility Data not availableLikely soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents based on its structure.
Storage Temperature 2-8°C[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While specific experimental spectra are not widely published, predicted data and analysis of related compounds can provide valuable guidance.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/z (Predicted)Predicted Collision Cross Section (CCS) (Ų)
[M]⁺183.05577135.7
[M+H]⁺184.06360137.3
[M+Na]⁺206.04554146.0
[M-H]⁻182.04904139.4
[M+NH₄]⁺201.09014155.4
[M+K]⁺222.01948142.1
Data sourced from PubChemLite.[3]

A GC-MS spectrum of this compound is reportedly available on SpectraBase, which could provide experimental fragmentation data.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. Predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound can be estimated based on the analysis of similar pyrazine derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C-N, and aromatic C-H bonds.

Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound typically involves the nucleophilic aromatic substitution (SₙAr) reaction of a dihalopyrazine with pyrrolidine. A common starting material is 2,6-dichloropyrazine. The reaction is generally carried out in the presence of a base to neutralize the HCl generated during the reaction.

General Synthetic Workflow:

Synthesis_Workflow A 2,6-Dichloropyrazine E Reaction Mixture A->E B Pyrrolidine B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., DMF, CH3CN) D->E F Work-up & Purification E->F Heat G This compound F->G

Caption: General workflow for the synthesis of this compound.

Reactivity

The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, making it a versatile intermediate for the synthesis of other pyrazine derivatives. The pyrrolidine moiety can influence the electron density of the pyrazine ring and may participate in further chemical transformations. The reactivity of 2-halopyridines with amines is a well-established transformation in heterocyclic chemistry.[5]

Biological Activity and Potential Applications

Pyrazine derivatives are a well-known class of compounds with a wide range of biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[6]

Kinase Inhibition

Substituted pyrazines are recognized as important scaffolds in the development of protein kinase inhibitors.[7] The structural features of this compound make it a candidate for investigation as a kinase inhibitor, potentially targeting signaling pathways implicated in diseases like cancer.

Other Potential Biological Activities

Aminopyrazine derivatives have also been explored as antioxidants and inhibitors of histone deacetylases (HDACs).[8][9] The specific biological targets and signaling pathways for this compound have not been extensively reported and represent an area for further research.

Potential Drug Discovery Workflow:

Drug_Discovery_Workflow A Compound Synthesis & Characterization B In vitro Biological Screening (e.g., Kinase Assays) A->B C Hit Identification B->C D Lead Optimization (SAR studies) C->D E In vivo Efficacy & Toxicity Studies D->E F Preclinical Development E->F

Caption: A generalized workflow for the investigation of this compound in a drug discovery context.

Experimental Protocols

General Synthesis of this compound
  • Materials: 2,6-Dichloropyrazine, pyrrolidine, potassium carbonate (or another suitable base), and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • Dissolve 2,6-dichloropyrazine in the chosen solvent in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • Slowly add pyrrolidine to the reaction mixture at room temperature.

    • Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous work-up to remove the base and other water-soluble impurities.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

General Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

General Protocol for IR Analysis
  • Sample Preparation: Prepare a thin film of the sample on a salt plate (for liquids or low-melting solids) or prepare a KBr pellet (for solids).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Safety and Handling

This compound is classified with the hazard code Xi, indicating it is an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry, particularly in the area of kinase inhibition. This technical guide has summarized the available chemical and physical properties, provided predicted spectroscopic data, and outlined general experimental protocols for its synthesis and characterization. Further experimental investigation is required to fully elucidate its physicochemical properties, reactivity, and biological activity to realize its potential in drug discovery and development.

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles its known identifiers and provides predicted spectroscopic data based on the analysis of structurally analogous compounds. Detailed, plausible experimental protocols for its synthesis and characterization are also presented. Furthermore, this guide explores potential biological activities and associated signaling pathways, drawing from research on similar pyrazine derivatives, to offer a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom and a pyrrolidine group. The pyrazine core is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para arrangement.

Identifier Value
IUPAC Name This compound
Synonyms 1-(6-Chloropyrazin-2-yl)pyrrolidine, Pyrazine, 2-chloro-6-(1-pyrrolidinyl)-
CAS Number 1000339-30-9[1][2]
Molecular Formula C₈H₁₀ClN₃[3]
Molecular Weight 183.64 g/mol [4]
Canonical SMILES C1CCN(C1)C2=CN=CC(=N2)Cl[3]
InChI InChI=1S/C8H10ClN3/c9-7-5-10-6-8(11-7)12-3-1-2-4-12/h5-6H,1-4H2[3][4]
InChIKey JWMYNAAPKTUCSM-UHFFFAOYSA-N[4]

Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the known spectral properties of structurally related compounds, including 2-chloropyrazine, 2-aminopyrazines, and N-substituted pyrrolidines.[5][6][7][8][9][10][11][12][13]

¹H NMR Spectroscopy
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Pyrazine-H (aromatic)7.5 - 7.8Singlet
Pyrazine-H (aromatic)7.8 - 8.1Singlet
Pyrrolidine-CH₂ (adjacent to N)3.4 - 3.7Triplet
Pyrrolidine-CH₂1.9 - 2.2Multiplet
¹³C NMR Spectroscopy
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-Cl (Pyrazine)150 - 155
C-N (Pyrrolidine on Pyrazine)155 - 160
CH (Pyrazine)125 - 130
CH (Pyrazine)135 - 140
CH₂ (Pyrrolidine, adjacent to N)45 - 50
CH₂ (Pyrrolidine)25 - 30
FT-IR Spectroscopy
Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
C-H (Aromatic)3050 - 3150Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=N, C=C (Aromatic Ring)1550 - 1600Stretching
C-N (Aromatic Amine)1250 - 1350Stretching
C-Cl700 - 800Stretching
Mass Spectrometry
Ion Predicted m/z Notes
[M]⁺183/185Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine.
[M+H]⁺184/186Protonated molecular ion.
[M-Cl]⁺148Loss of a chlorine atom.
[M-C₄H₈N]⁺113/115Loss of the pyrrolidine ring.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established synthetic routes for similar pyrazine derivatives.[14][15]

Synthesis via Nucleophilic Aromatic Substitution

Objective: To synthesize this compound from 2,6-dichloropyrazine and pyrrolidine.

Materials:

  • 2,6-Dichloropyrazine

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF.

  • Add potassium carbonate (2.0 equivalents) to the solution.

  • To the stirred suspension, add pyrrolidine (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragmentation patterns.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound in the reviewed literature, the pyrazine scaffold is a prominent feature in many biologically active compounds.[16][17] Derivatives of pyrazine are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[17][18][19]

Notably, many pyrazine-based molecules have been developed as kinase inhibitors .[20][21] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer.[22][23] For instance, various 2,6-disubstituted pyrazine derivatives have been investigated as inhibitors of CK2 and PIM kinases.[20] Additionally, a structurally related compound containing a pyrrolidine moiety has shown potent inhibition of Src kinase.[24]

Given these precedents, it is plausible that this compound could function as a kinase inhibitor, potentially targeting pathways involved in cell proliferation and survival.

Visualizations

Synthetic Workflow

Synthesis_Workflow reagents 2,6-Dichloropyrazine + Pyrrolidine + Base reaction Nucleophilic Aromatic Substitution in DMF reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization

Caption: Synthetic and characterization workflow for this compound.

Hypothetical Kinase Inhibition Pathway

Kinase_Inhibition_Pathway compound This compound kinase Protein Kinase (e.g., Src, CK2, PIM) compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase signaling Downstream Signaling p_substrate->signaling proliferation Cell Proliferation & Survival signaling->proliferation

Caption: Hypothetical signaling pathway showing inhibition of a protein kinase.

References

An In-depth Technical Guide to 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1000339-30-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, including its chemical and physical properties, synthesis, and potential applications in research and development. Due to the limited publicly available data for this specific compound, this guide also incorporates general methodologies and data from structurally related compounds to provide a thorough understanding.

Chemical and Physical Properties

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a chloro group and a pyrrolidinyl group. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrazine derivatives.

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 1000339-30-9[1][2]
Molecular Formula C₈H₁₀ClN₃[1]
Molecular Weight 183.64 g/mol [1]
Appearance White to off-white crystalline powder (Predicted)General knowledge
Melting Point Not available.-
Boiling Point Not available.-
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane (Predicted).General knowledge
Purity Typically available at ≥97% (from commercial suppliers).General knowledge

Synthesis

A plausible and common method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction. This involves the reaction of a di-substituted pyrazine with pyrrolidine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-Dichloropyrazine

  • Pyrrolidine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Triethylamine (or another suitable base)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add pyrrolidine (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

dot

Synthesis_Workflow Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2_6_Dichloropyrazine 2,6-Dichloropyrazine Reaction Reaction 2_6_Dichloropyrazine->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Temperature Room Temperature Temperature->Reaction Time 12-24 hours Time->Reaction Quenching Quench with Water Extraction Extract with Dichloromethane Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product Reaction->Quenching Nucleophilic Aromatic Substitution

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. Below are predicted data based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniqueData
¹H NMR δ (ppm): ~1.9-2.1 (m, 4H, pyrrolidine CH₂), ~3.4-3.6 (m, 4H, pyrrolidine CH₂), ~7.5-7.7 (s, 1H, pyrazine CH), ~7.8-8.0 (s, 1H, pyrazine CH).
¹³C NMR δ (ppm): ~25 (pyrrolidine CH₂), ~47 (pyrrolidine CH₂), ~125-130 (pyrazine CH), ~140-145 (pyrazine C-Cl), ~150-155 (pyrazine C-N).
IR (KBr) ν (cm⁻¹): ~2850-2950 (C-H stretch, aliphatic), ~1550-1600 (C=N stretch, aromatic), ~1100-1200 (C-N stretch), ~700-800 (C-Cl stretch).
Mass Spec (GC-MS) A mass spectrum is available in some databases, showing the molecular ion peak.[3]
Experimental Protocol: Spectroscopic Analysis

Instrumentation:

  • NMR: 400 MHz or higher spectrometer

  • IR: FT-IR spectrometer

  • MS: GC-MS or LC-MS instrument

Procedure:

  • NMR: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.

  • IR: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film. Record the spectrum from 4000 to 400 cm⁻¹.

  • MS: Prepare a dilute solution of the compound in a volatile solvent. Inject into the GC-MS or LC-MS system to obtain the mass spectrum.

Characterization_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample This compound (Purified Product) Dissolve Dissolve in CDCl₃ Sample->Dissolve Prepare_Sample Prepare KBr Pellet or Thin Film Sample->Prepare_Sample Prepare_Solution Prepare Dilute Solution Sample->Prepare_Solution Acquire_1H Acquire ¹H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Dissolve->Acquire_13C NMR_Data ¹H and ¹³C NMR Data Acquire_1H->NMR_Data Acquire_13C->NMR_Data Structural_Confirmation Structural Confirmation NMR_Data->Structural_Confirmation Acquire_IR Acquire FT-IR Spectrum Prepare_Sample->Acquire_IR IR_Data IR Spectrum Acquire_IR->IR_Data IR_Data->Structural_Confirmation Inject_MS Inject into GC-MS or LC-MS Prepare_Solution->Inject_MS MS_Data Mass Spectrum Inject_MS->MS_Data MS_Data->Structural_Confirmation

Caption: A hypothetical signaling pathway for a derivative of the title compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. Its chloro-substituted pyrazine ring allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of diverse chemical libraries for drug discovery screening. The pyrrolidine moiety can also influence the physicochemical properties and biological activity of the final compounds.

This compound is particularly useful for the synthesis of:

  • Novel heterocyclic compounds: As a building block for more complex molecular architectures.

  • Potential kinase inhibitors: The pyrazine core is found in some kinase inhibitors.

  • GPCR modulators: As a scaffold for developing ligands for various G-protein coupled receptors.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This technical guide is intended for informational purposes only and is based on currently available data. It is not a substitute for rigorous experimental validation. Researchers should always consult primary literature and safety documentation before conducting any experiments.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to provide estimated or predicted values for several key parameters. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its potential role in biological signaling, exemplified by a known pyrazine-mediated pathway.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is critical to note that while some data is derived from database entries, other values are estimated based on the properties of structurally related pyrazine derivatives.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound---
CAS Number 1000339-30-9---
Molecular Formula C₈H₁₀ClN₃---
Molecular Weight 183.64 g/mol Calculated
Appearance Brown solid (predicted)Based on supplier data for similar compounds
Melting Point Not available (likely a low-melting solid)---
Boiling Point ~200-220 °C at 760 mmHg (estimated)Analogy with 2-substituted pyrazines
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water (predicted)General solubility of similar organic compounds[1]
pKa (of pyrazine ring nitrogen) ~0.4-0.8 (estimated)Based on the pKa of pyrazine (0.65)[2]
logP (Octanol/Water Partition Coefficient) 1.7 (predicted)XlogP
Storage Temperature 2-8°CSupplier recommendation

Table 2: Spectroscopic and Structural Identifiers

IdentifierValue
SMILES Clc1ncc(n1)N1CCCC1
InChI InChI=1S/C8H10ClN3/c9-8-6-10-5-7(11-8)12-3-1-2-4-12/h5-6H,1-4H2
InChIKey JWMYNAAPKTUCSM-UHFFFAOYSA-N

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established procedures for analogous pyrazine derivatives.

Synthesis: Nucleophilic Aromatic Substitution

A plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction, starting from 2,6-dichloropyrazine and pyrrolidine.

Materials:

  • 2,6-Dichloropyrazine

  • Pyrrolidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add potassium carbonate (2.0 equivalents) followed by the dropwise addition of pyrrolidine (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2,6-Dichloropyrazine 2,6-Dichloropyrazine Reaction Step SNAr Reaction 2,6-Dichloropyrazine->Reaction Step + Pyrrolidine Pyrrolidine Pyrrolidine DMF, K2CO3 DMF, K2CO3 DMF, K2CO3->Reaction Step 80-100°C, 12-24h 80-100°C, 12-24h 80-100°C, 12-24h->Reaction Step This compound This compound Reaction Step->this compound

Caption: Synthetic pathway for this compound.

Characterization

Objective: To confirm the chemical structure and connectivity of the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire a proton spectrum with a spectral width of approximately 16 ppm. Use a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. A minimum of 16 scans should be accumulated to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum with a spectral width of approximately 220 ppm.

Predicted ¹H and ¹³C NMR Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): ~7.8-8.0 (s, 1H, pyrazine-H), ~7.6-7.8 (s, 1H, pyrazine-H), ~3.5-3.7 (m, 4H, -NCH₂-), ~1.9-2.1 (m, 4H, -CH₂CH₂-).

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ (ppm): ~155 (C-Cl), ~150 (C-N), ~135 (CH), ~130 (CH), ~48 (-NCH₂-), ~25 (-CH₂CH₂-).

Note: The exact chemical shifts may vary.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) or Liquid Chromatography-Mass Spectrometer (LC-MS).

Procedure (for GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan.

Predicted Mass Spectrometry Data:

  • Molecular Ion ([M]⁺): A prominent peak at m/z 183, with a characteristic isotopic peak at m/z 185 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Major Fragments: Potential fragmentation could involve the loss of the pyrrolidine ring or the chlorine atom.

Biological Signaling Pathways

While no specific signaling pathways involving this compound have been documented, pyrazine derivatives are known to act as signaling molecules in various biological systems. A notable example is their role in bacterial quorum sensing.

Example: Pyrazine Signaling in Klebsiella oxytoca

In the bacterium Klebsiella oxytoca, pyrazine and pyrazinone derivatives function as autoinducers in quorum sensing, a cell-to-cell communication mechanism that regulates gene expression in response to population density. This signaling is influenced by the availability of specific carbohydrates. The presence of the human mucin sugar Neu5Ac can trigger a specific pyrazinone signaling pathway that enhances the production of virulence factors. In contrast, general carbohydrate metabolism leads to a separate pyrazine signaling pathway. Both pathways can induce responses such as iron acquisition.[3] This highlights the potential for substituted pyrazines to modulate bacterial virulence and host-pathogen interactions.

G Pyrazine Signaling in Klebsiella oxytoca cluster_inputs Environmental Cues cluster_pathways Signaling Pathways cluster_outputs Bacterial Responses Neu5Ac Mucin Sugar (Neu5Ac) Pyrazinone_Pathway Pyrazinone Signaling Neu5Ac->Pyrazinone_Pathway Carbohydrates General Carbohydrates Pyrazine_Pathway Pyrazine Signaling Carbohydrates->Pyrazine_Pathway Virulence Enhanced Virulence (e.g., Yersiniabactin) Pyrazinone_Pathway->Virulence Iron_Acquisition Iron Acquisition (e.g., Enterobactin) Pyrazinone_Pathway->Iron_Acquisition Pyrazine_Pathway->Iron_Acquisition

Caption: Carbohydrate-dependent pyrazine signaling in K. oxytoca.

Conclusion

This compound is a substituted pyrazine with potential applications in drug discovery and development. While comprehensive experimental data on its physicochemical properties are not yet available, this guide provides a foundational understanding based on its structure and the properties of related compounds. The outlined synthetic and analytical protocols offer a framework for its preparation and characterization. Furthermore, the example of pyrazine-mediated quorum sensing in bacteria underscores the potential for this class of compounds to interact with and modulate biological signaling pathways, warranting further investigation into their therapeutic potential.

References

Spectroscopic Profile of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(pyrrolidin-1-yl)pyrazine is a substituted pyrazine derivative with potential applications in medicinal chemistry and materials science. The pyrazine core is a key scaffold in numerous biologically active compounds, and the pyrrolidine and chloro substituents significantly influence its electronic and steric properties. Accurate characterization of its spectral properties is crucial for structure confirmation, purity assessment, and understanding its chemical behavior. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound, along with standardized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral properties of related structures, including 2-chloropyrazine, pyrrolidine, and other N-substituted pyrazines.

Table 1: Predicted ¹H NMR Spectroscopic Data Solvent: CDCl₃, Reference: TMS (δ 0.00)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyrazine-H (2 protons)7.6 - 7.9Singlet-
Pyrrolidine-H (α-CH₂)3.4 - 3.6Triplet6.5 - 7.0
Pyrrolidine-H (β-CH₂)1.9 - 2.1Multiplet6.5 - 7.0

Table 2: Predicted ¹³C NMR Spectroscopic Data Solvent: CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (C-Cl)150 - 155
C3, C5 (Pyrazine CH)125 - 135
C6 (C-N)155 - 160
Pyrrolidine (α-C)46 - 50
Pyrrolidine (β-C)24 - 28

Table 3: Predicted Mass Spectrometry Data Ionization Method: Electron Ionization (EI)

IonPredicted m/zNotes
[M]⁺183/185Molecular ion peak with a characteristic ~3:1 isotopic pattern for one chlorine atom.[1]
[M-Cl]⁺148Loss of a chlorine atom.
[M-C₂H₄]⁺155/157Loss of ethylene from the pyrrolidine ring (retro-Diels-Alder type fragmentation).
[C₄H₃N₂Cl]⁺114/116Chloropyrazine fragment.

Table 4: Predicted IR Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (Aromatic)3050 - 3150Medium-Weak
C-H (Aliphatic)2850 - 2980Medium-Strong
C=N, C=C (Pyrazine ring)1550 - 1600Medium-Strong
C-N Stretch1300 - 1360Strong
C-Cl Stretch700 - 850Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments to characterize this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and connectivity of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[2] Ensure the sample is fully dissolved.

    • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

    • ¹H NMR Acquisition:

      • Tune and shim the spectrometer for the sample.

      • Acquire a proton spectrum with a spectral width of approximately 12-16 ppm.

      • Use a standard 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

      • Accumulate a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220-250 ppm.

      • Use a standard pulse sequence (e.g., zgpg30).

      • A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

3.2 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Introduction: If using GC-MS, inject the solution into the GC, which separates the compound before it enters the mass spectrometer. For a solid probe, a small amount of the solid is placed on the probe tip.

    • Ionization: Bombard the gaseous sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3]

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

    • Data Analysis: Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to deduce structural information and confirm the presence of key functional groups. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be clearly visible for the molecular ion and any chlorine-containing fragments.

3.3 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet. Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent disk using a hydraulic press. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4][5]

    • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Data Acquisition: Place the sample in the IR beam path and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • Data Analysis: The recorded spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the various functional groups in the molecule by comparing the peak positions (in cm⁻¹) to correlation charts.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound such as this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials reaction Chemical Reaction start->reaction 1 workup Work-up & Extraction reaction->workup 2 purification Purification (e.g., Chromatography, Recrystallization) workup->purification 3 sample_prep Sample Preparation purification->sample_prep 4 nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr 5a ms Mass Spectrometry sample_prep->ms 5b ir IR Spectroscopy sample_prep->ir 5c data_proc Data Processing & Interpretation nmr->data_proc ms->data_proc ir->data_proc structure_confirm Structure Confirmation data_proc->structure_confirm 6 final_product Pure, Characterized Compound structure_confirm->final_product 7

Synthesis and Characterization Workflow.

References

A Technical Guide to the Solubility of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility profile of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine. As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not widely available in published literature. This guide, therefore, offers detailed experimental protocols and a logical workflow to enable researchers to generate this critical data for applications ranging from synthesis and purification to formulation development.

Introduction to the Solubility of this compound

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The solubility of an active pharmaceutical ingredient (API) in organic solvents is a fundamental physical property that significantly influences its handling, purification, and formulation. Understanding the solubility of this compound is essential for its effective use in research and development. This guide presents standardized methods for experimentally determining its solubility.

Quantitative Solubility Data

To date, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or publicly accessible technical data sheets. To aid researchers in their work, the following table provides a template for recording experimentally determined solubility data at a specified temperature.

Table 1: Experimental Solubility of this compound at 25°C

SolventMolarity (mol/L)Solubility (mg/mL)Observations
e.g., Methanol
e.g., Ethanol
e.g., Acetone
e.g., Dichloromethane
e.g., Ethyl Acetate
e.g., Toluene
e.g., Hexane
e.g., Dimethyl Sulfoxide
e.g., N,N-Dimethylformamide

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

1. Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining the equilibrium solubility of a compound.

  • Procedure:

    • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

    • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

    • Equilibration: Seal the vial and place it in a shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

    • Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the sample to pellet the excess solid.

    • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of the dissolved this compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, or Gravimetric analysis after solvent evaporation.

    • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

2. High-Throughput Screening (HTS) Solubility Assay

For rapid screening of multiple solvents, HTS methods can be employed. These are particularly useful in early-stage discovery when the amount of compound may be limited.

  • Procedure:

    • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).

    • Assay Plate Preparation: Dispense the stock solution into a multi-well plate.

    • Solvent Addition: Add the various organic solvents to be tested to the wells.

    • Precipitation and Equilibration: The addition of the test solvent will likely cause the compound to precipitate. The plate is then shaken for a set period to allow for equilibration.

    • Analysis: The solubility can be determined by measuring the amount of dissolved compound in the supernatant after centrifugation of the plate. This is often done using techniques like nephelometry (light scattering from suspended particles) or by analyzing the supernatant via HPLC-UV.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the determination of the solubility of this compound.

Solubility_Workflow start Start: Obtain This compound protocol_selection Select Solubility Determination Method start->protocol_selection shake_flask Equilibrium Solubility (Shake-Flask) protocol_selection->shake_flask hts High-Throughput Screening (HTS) protocol_selection->hts solvent_selection Select Organic Solvents for Screening shake_flask->solvent_selection hts->solvent_selection experiment Perform Solubility Experiment solvent_selection->experiment analysis Analyze Samples (e.g., HPLC, UV-Vis) experiment->analysis data Calculate and Record Solubility Data analysis->data end End: Solubility Profile Established data->end

Solubility Determination Workflow

This document provides a foundational guide for researchers to systematically determine the solubility of this compound in various organic solvents. The provided protocols and workflow are intended to be adapted to specific laboratory capabilities and research needs.

Unraveling the Potential Mechanism of Action of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action, biological targets, and signaling pathways of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine is not publicly available at the time of this report. This guide provides an in-depth analysis based on the known biological activities of structurally similar pyrazine derivatives to infer potential mechanisms and guide future research.

Executive Summary

This compound is a heterocyclic organic compound belonging to the pyrazine family. While this specific molecule has not been extensively studied for its biological activity, the pyrazine scaffold is a common feature in a wide range of biologically active compounds. This technical guide synthesizes the available information on related pyrazine derivatives to propose potential mechanisms of action, identify likely biological targets, and outline experimental protocols for future investigation. The primary inferred mechanism, based on the close structural analog 6-chloro-2-[1-piperazinyl]-pyrazine (MK-212), is the modulation of serotonin receptors. Other potential activities, observed in various pyrazine-containing molecules, include enzyme inhibition and receptor antagonism. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Inferred Mechanism of Action and Biological Targets

Based on the pharmacology of structurally related compounds, the most probable mechanism of action for this compound involves the serotonergic system.

Serotonin Receptor Agonism

The most compelling evidence for a potential mechanism of action comes from the well-characterized compound 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) , which differs from the target compound only by the nature of the saturated heterocyclic amine (piperazine vs. pyrrolidine). MK-212 is a known serotonin receptor agonist with activity at multiple 5-HT receptor subtypes.[1] This suggests that this compound may also bind to and activate serotonin receptors, leading to downstream signaling cascades.

A hypothetical signaling pathway for a G-protein coupled serotonin receptor that could be activated by this compound is depicted below.

G_protein_signaling cluster_membrane Cell Membrane receptor Serotonin Receptor (e.g., 5-HT2A) g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes compound This compound (Hypothetical Agonist) compound->receptor Binds and Activates ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Co-activates cellular_response Cellular Response (e.g., Neuronal Excitability) pkc->cellular_response Phosphorylates Targets experimental_workflow start Start: Characterize Mechanism of Action receptor_binding Receptor Binding Assays (Radioligand or Fluorescence-based) start->receptor_binding functional_assays Functional Assays (e.g., Calcium mobilization, cAMP) start->functional_assays enzyme_assays Enzyme Inhibition Assays (e.g., Acetylcholinesterase) start->enzyme_assays data_analysis Data Analysis and Interpretation receptor_binding->data_analysis functional_assays->data_analysis enzyme_assays->data_analysis in_vivo_models In Vivo Behavioral Models (e.g., Head-twitch response in mice) conclusion Conclusion on Mechanism of Action in_vivo_models->conclusion data_analysis->in_vivo_models

References

Potential Therapeutic Targets of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of potential therapeutic targets for the compound 2-Chloro-6-(pyrrolidin-1-yl)pyrazine. At the time of writing, there is a lack of direct experimental data for this specific molecule in publicly accessible scientific literature. The information presented herein is extrapolated from research on structurally similar compounds and general knowledge of the bioactivity of pyrazine derivatives. All experimental protocols and quantitative data are provided as illustrative examples based on related molecules and should be adapted and validated for the specific compound of interest.

Introduction

This compound is a heterocyclic compound featuring a pyrazine core, a pharmacologically significant scaffold known for its diverse biological activities.[1] Pyrazine derivatives have been extensively investigated and have led to the development of drugs with applications in oncology, infectious diseases, and neurology.[1][2] Given the absence of direct studies on this compound, this guide explores its potential therapeutic targets by examining structurally analogous molecules and the broader chemical space of pyrazine-containing compounds. The primary hypothesized targets fall into three main classes: Serotonin Receptors, Cannabinoid Receptors, and Protein Kinases.

Potential Target Class: Serotonin Receptors

A compelling line of investigation points towards serotonin (5-hydroxytryptamine, 5-HT) receptors as potential targets. This is strongly suggested by the known activity of the structurally similar compound, 6-chloro-2-[1-piperazinyl]-pyrazine (MK-212), which is a well-characterized serotonin receptor agonist, particularly at 5-HT1C and 5-HT2 receptors.[3][4][5] The replacement of the piperazinyl group in MK-212 with the pyrrolidin-1-yl group in the compound of interest may modulate its affinity and selectivity for different 5-HT receptor subtypes.

Hypothesized Signaling Pathway

Activation of 5-HT2A receptors, a subtype of serotonin receptors, typically involves the Gq/G11 signaling cascade. Ligand binding to the receptor initiates a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Ligand 2-Chloro-6- (pyrrolidin-1-yl)pyrazine Ligand->Receptor Binds

Hypothesized 5-HT2A Receptor Gq Signaling Pathway.
Exemplary Experimental Protocols

This protocol is adapted from methods used for characterizing 5-HT2A receptor ligands.[6]

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • Human recombinant 5-HT2A receptor expressed in CHO-K1 or HEK293 cells.

  • Cell membrane preparations.

  • [3H]Ketanserin (radioligand).

  • Ketanserin (unlabeled ligand for non-specific binding).

  • Test compound: this compound.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/B filters).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membrane preparation (e.g., 70 µg of protein/well), [3H]Ketanserin (at a concentration near its Kd, e.g., 2.0 nM), and varying concentrations of the test compound.[6]

  • For determining non-specific binding, use a high concentration of unlabeled ketanserin.

  • Incubate the plate for a sufficient time to reach equilibrium (e.g., 20 minutes at room temperature).[6]

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the functional consequence of receptor activation.[7]

Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Test compound and a known 5-HT2A agonist (e.g., serotonin).

  • Fluorescence plate reader.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • For agonist testing, add serial dilutions of the test compound to the wells and measure the fluorescence signal over time.

  • For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before adding a known agonist at its EC50 concentration.

  • Measure the fluorescence to determine the extent of inhibition.

  • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

Hypothetical Quantitative Data

The following table presents hypothetical data for this compound based on typical values for serotonin receptor ligands. This data is for illustrative purposes only.

Target ReceptorAssay TypeParameterHypothetical ValueReference CompoundReference Value
5-HT2ARadioligand BindingKi15 nMKetanserin2.0 nM[6]
5-HT2CRadioligand BindingKi50 nMMK-212Not specified
5-HT2ACalcium Flux (Agonist)EC50> 1 µMSerotonin47 nM[8]
5-HT2ACalcium Flux (Antagonist)IC5030 nMKetanserin5.7 nM[8]

Potential Target Class: Cannabinoid Receptors

Patent literature has described pyrazinecarboxamide derivatives, which share a core structure with this compound, as cannabinoid receptor 1 (CB1) antagonists.[9][10] This suggests that the compound of interest could potentially modulate the endocannabinoid system. CB1 receptors are primarily expressed in the central nervous system and are involved in regulating appetite, pain, and mood.[11] Peripherally restricted CB1 antagonists are being explored for metabolic disorders.[12]

Hypothesized Mechanism of Action

As a CB1 antagonist, this compound would bind to the CB1 receptor and block the binding of endogenous cannabinoids (like anandamide and 2-AG) or exogenous agonists. This would prevent the activation of Gi/o signaling pathways, thereby inhibiting the downstream effects, such as the inhibition of adenylyl cyclase and modulation of ion channels.

CB1_Antagonism_Workflow cluster_binding Receptor Binding cluster_signaling Signal Transduction CB1 CB1 Receptor Gi_o Gi/o Activation CB1->Gi_o Activation Inhibited Compound 2-Chloro-6- (pyrrolidin-1-yl)pyrazine Compound->CB1 Binds & Blocks Agonist Endogenous/ Exogenous Agonist Agonist->CB1 Binds AC_inhibition Adenylyl Cyclase Inhibition Gi_o->AC_inhibition Signaling_Blocked Downstream Signaling Blocked AC_inhibition->Signaling_Blocked

Logical workflow of CB1 receptor antagonism.
Exemplary Experimental Protocol: CB1 Receptor Antagonist Assay

This protocol is based on methods for identifying and characterizing CB1 receptor antagonists.[13][14]

Objective: To determine the antagonist activity and potency (Ki or Ke) of this compound at the human CB1 receptor.

Materials:

  • Cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • A known CB1 receptor agonist (e.g., CP 55,940).

  • Assay for a downstream signaling event, such as a calcium mobilization assay or a luciferase reporter assay linked to a transcription factor activated by the signaling pathway (e.g., NFAT).[15]

  • Test compound.

Procedure:

  • Culture the CB1-expressing cells in 96-well plates.

  • Pre-incubate the cells with a range of concentrations of the test compound.

  • Add a fixed concentration of the CB1 agonist (typically its EC80) to stimulate the receptor.

  • Measure the cellular response (e.g., fluorescence for calcium mobilization or luminescence for a reporter gene assay).

  • Construct a dose-response curve for the antagonist and determine its IC50.

  • The antagonist dissociation constant (Ki or Ke) can be calculated from the IC50 value.[13]

Hypothetical Quantitative Data
Target ReceptorAssay TypeParameterHypothetical Value
CB1Functional Antagonist AssayKi45 nM
CB2Functional Antagonist AssayKi> 10 µM

Potential Target Class: Protein Kinases

The pyrazine ring is a common scaffold in many small molecule kinase inhibitors.[1][2][16] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Therefore, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases.

Hypothesized Mechanism of Action

Many kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This blocks the downstream signaling cascade.

Kinase_Inhibition_Workflow cluster_components Reaction Components cluster_outcome Reaction Outcome Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phosphorylation_Blocked Phosphorylation Blocked Substrate->Phosphorylation_Blocked Inhibitor 2-Chloro-6- (pyrrolidin-1-yl)pyrazine Inhibitor->Kinase Competitively Binds Signaling_Inhibited Signaling Pathway Inhibited Phosphorylation_Blocked->Signaling_Inhibited

Workflow of competitive ATP kinase inhibition.
Exemplary Experimental Protocol: ADP-Glo™ Kinase Assay

This is a luminescent ADP detection assay that can be used to screen for kinase inhibitors.[17]

Objective: To screen this compound against a panel of kinases and determine its IC50 for any inhibited kinases.

Materials:

  • A panel of purified protein kinases.

  • Corresponding kinase substrates.

  • ATP.

  • Test compound.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Luminometer.

Procedure:

  • Perform kinase reactions by incubating the kinase, substrate, ATP, and the test compound at various concentrations.

  • After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the percent inhibition at each concentration of the test compound.

  • For active compounds, perform a dose-response study to determine the IC50 value.[18][19]

Hypothetical Quantitative Data
Kinase TargetAssay TypeParameterHypothetical Value
CDK9ADP-Glo™IC500.5 µM
AXL1ADP-Glo™IC501.2 µM
VEGFR-2ADP-Glo™IC50> 10 µM
c-MetADP-Glo™IC50> 10 µM

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, a rational drug discovery approach based on structural analogy suggests several plausible avenues for investigation. The most promising potential targets include serotonin receptors, cannabinoid receptors (specifically CB1), and various protein kinases. The experimental protocols and hypothetical data presented in this guide offer a framework for initiating the pharmacological characterization of this compound. Further research, beginning with broad bioactivity screening followed by more focused target validation studies, is necessary to elucidate the precise mechanism of action and therapeutic potential of this compound.

References

A Technical Guide to 2-Chloro-6-(pyrrolidin-1-yl)pyrazine: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information from structurally analogous pyrazine derivatives to present its chemical properties, a plausible synthetic route with a detailed experimental protocol, and potential biological significance. The pyrazine core is a key pharmacophore in numerous biologically active compounds, and its derivatives have shown a wide range of activities, including as kinase inhibitors and antimicrobial agents.[1][2][3][4] This guide aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrazine scaffold.

Chemical and Physical Properties

This compound is a substituted pyrazine with a molecular formula of C8H10ClN3.[5][6] Its structure features a pyrazine ring substituted with a chlorine atom and a pyrrolidine group. The presence of the electron-withdrawing pyrazine ring and the nucleophilic pyrrolidine moiety suggests its potential as a versatile intermediate in organic synthesis and as a scaffold for biologically active molecules.[1][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H10ClN3[5][6]
Molecular Weight 183.64 g/mol [6][8]
CAS Number 1000339-30-9[6][9][10]
Appearance Brown solid (predicted)[6]
Storage Temperature 2-8°C[6]
Predicted XlogP 1.7[5]
InChI InChI=1S/C8H10ClN3/c9-7-5-10-6-8(11-7)12-3-1-2-4-12/h5-6H,1-4H2[5][8]
SMILES C1CCN(C1)C2=CN=CC(=N2)Cl[5][8]

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/zReference
[M+H]+184.06360[5]
[M+Na]+206.04554[5]
[M-H]-182.04904[5]
[M]+183.05577[5]

A mass spectrum (GC-MS) is available for this compound, though access to the full spectrum may require a subscription to the providing database.[8] The predicted molecular ion peaks show the characteristic isotopic pattern for a compound containing one chlorine atom. For structurally similar compounds like 2-Chloro-6-(methylsulfanyl)pyrazine, detailed predicted ¹H and ¹³C NMR data are available, which can serve as a reference for the analysis of this compound.[11]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common method for functionalizing chloropyrazines involves the displacement of a chlorine atom by a nucleophile, in this case, pyrrolidine.[12][13][14][15] The electron-deficient nature of the pyrazine ring facilitates this reaction.[12]

Synthetic Workflow

G start 2,6-Dichloropyrazine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent Pyrrolidine, Base (e.g., K2CO3) Solvent (e.g., DMSO) reagent->reaction product This compound reaction->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization final_product Pure Product characterization->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for the synthesis of substituted pyrazines.[12][16][17]

Materials:

  • 2,6-Dichloropyrazine

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-dichloropyrazine (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and pyrrolidine (1.1 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

Medicinal Chemistry and Biological Significance

Pyrazine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold.[1][18][19] They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The specific compound, this compound, is not extensively studied; however, its structural motifs are present in molecules with known biological targets.

For instance, many pyrazine derivatives function as kinase inhibitors by targeting the ATP-binding site of various kinases.[20] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, a common interaction in protein-ligand binding.[21]

Potential Signaling Pathway Involvement

Given the prevalence of pyrazine-based compounds as kinase inhibitors, it is plausible that this compound or its derivatives could modulate signaling pathways regulated by kinases. Below is a hypothetical signaling pathway that could be targeted.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activates Ligand Growth Factor Ligand->RTK Binds Compound This compound (Hypothetical Inhibitor) Compound->RTK Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While specific biological data for this compound is scarce, the rich medicinal chemistry of the pyrazine scaffold suggests that its derivatives are promising candidates for drug discovery programs, particularly in the area of kinase inhibition. This technical guide provides a foundational understanding of its synthesis and properties, encouraging further investigation into its biological activities and potential as a lead compound in the development of new medicines.

References

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(pyrrolidin-1-yl)pyrazine is a substituted pyrazine derivative. The pyrazine ring is a core structure in many biologically active compounds, and its derivatives are of significant interest in medicinal chemistry and drug development.[1] The presence of a chlorine atom and a pyrrolidine moiety suggests its potential as a versatile intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions. Understanding the safe handling of this compound is paramount for researchers in order to minimize risks in a laboratory setting.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, data from structurally similar compounds, such as chloropyrazines and heterocyclic amines, suggest the following potential hazards. One supplier has assigned the hazard code "Xi," which corresponds to "irritant".[2]

Potential Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Eye Irritation: Likely to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

  • Harmful if Swallowed: Similar compounds can be harmful if ingested.

The general class of heterocyclic aromatic amines can also present long-term health risks, and some are known to be mutagenic.[3][4] Therefore, it is prudent to handle this compound with appropriate care to minimize exposure.

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively reported. The following table summarizes known and estimated properties.

PropertyValueSource/Basis
CAS Number 1000339-30-9[5][6]
Molecular Formula C₈H₁₀ClN₃[2]
Molecular Weight 183.64 g/mol [2]
Appearance Brown solid[2]
Storage Temperature 2-8°C[2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The following PPE is recommended:

Body PartPersonal Protective Equipment (PPE)Specifications & Rationale
Eyes/Face Safety Goggles / Face ShieldEssential to protect against splashes and airborne particles. A face shield is recommended when handling larger quantities.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and dispose of them correctly after handling.
Respiratory N95 Dust Mask or Half-mask RespiratorA dust mask should be used to prevent inhalation of the powdered compound. For procedures that may generate significant dust or aerosols, a half-mask respirator with appropriate cartridges is advised.
Body Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination.

Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is 2-8°C.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel from the area.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal.

Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the provided search results, a general procedure for the synthesis of similar aminopyrazines can be inferred from the literature on substituted chloropyrazines. The most common method is a nucleophilic aromatic substitution reaction.

General Protocol for the Synthesis of Aminopyrazines:

This protocol is a generalized procedure and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 2,6-Dichloropyrazine (starting material)

  • Pyrrolidine (nucleophile)

  • A suitable solvent (e.g., acetonitrile, DMF, or an alcohol)

  • A base (e.g., potassium carbonate, triethylamine)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloropyrazine in the chosen solvent.

  • Add the base to the solution.

  • Slowly add pyrrolidine to the reaction mixture at room temperature or an elevated temperature, depending on the reactivity.

  • Stir the reaction mixture for a specified time, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_fume_hood Work in a chemical fume hood prep_ppe->prep_fume_hood handling_weigh Weigh the compound carefully prep_fume_hood->handling_weigh handling_dissolve Dissolve in a suitable solvent handling_weigh->handling_dissolve handling_reaction Perform the reaction handling_dissolve->handling_reaction cleanup_quench Quench the reaction handling_reaction->cleanup_quench cleanup_waste Dispose of waste in designated containers cleanup_quench->cleanup_waste cleanup_wash Clean glassware thoroughly cleanup_waste->cleanup_wash

Caption: General laboratory workflow for handling this compound.

signaling_pathway Potential Biological Interaction of Substituted Pyrazines cluster_compound Compound cluster_target Potential Cellular Targets cluster_response Biological Response compound Substituted Pyrazine (e.g., this compound) receptors Receptors compound->receptors enzymes Enzymes compound->enzymes ion_channels Ion Channels compound->ion_channels response Modulation of Cellular Signaling receptors->response enzymes->response ion_channels->response

Caption: Potential interaction of substituted pyrazines with biological targets.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the principle of nucleophilic aromatic substitution (SNAr), a fundamental reaction in heterocyclic chemistry.

Introduction

This compound is a disubstituted pyrazine derivative. The pyrazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] The presence of a chlorine atom provides a handle for further functionalization, such as cross-coupling reactions, while the pyrrolidine moiety can influence the compound's pharmacokinetic properties. The synthesis described herein utilizes the commercially available 2,6-dichloropyrazine as a starting material.[3] The reaction proceeds via a nucleophilic aromatic substitution where pyrrolidine displaces one of the chlorine atoms on the pyrazine ring.[4][5]

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

2,6-Dichloropyrazine + Pyrrolidine → this compound

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
2,6-DichloropyrazineC₄H₂Cl₂N₂148.981.0
PyrrolidineC₄H₉N71.121.1 - 1.5
Product
This compoundC₈H₁₀ClN₃183.64-

Experimental Protocol

Materials:

  • 2,6-Dichloropyrazine (1.0 eq)

  • Pyrrolidine (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Reagents for work-up and purification (e.g., water, brine, ethyl acetate, hexane, silica gel)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropyrazine (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to ensure anhydrous and oxygen-free conditions.

  • Addition of Nucleophile: To the stirred solution, add pyrrolidine (1.1 - 1.5 eq) dropwise at room temperature. An excess of pyrrolidine is used to drive the reaction towards monosubstitution and to act as a base to neutralize the HCl formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material and the appearance of the product spot.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The molecular formula of the product is C₈H₁₀ClN₃.[6]

Visualizations

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2,6-Dichloropyrazine in anhydrous solvent start->dissolve inert Establish Inert Atmosphere (N2/Ar) dissolve->inert add_reagent Add Pyrrolidine dropwise inert->add_reagent heat Heat Reaction Mixture (80-120 °C) add_reagent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: Workflow for the synthesis of this compound.

References

Application Note and Protocol: Purification of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine using column chromatography. The methods outlined are based on established principles for the purification of substituted pyrazine derivatives and are intended to serve as a robust starting point for researchers.

Introduction

This compound is a substituted pyrazine, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate purification of this compound is critical for ensuring the identity, purity, and quality necessary for research and development applications. Column chromatography is a highly effective method for separating the target compound from unreacted starting materials, byproducts, and other impurities that may arise during its synthesis.[1][3]

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₈H₁₀ClN₃[4][5][6]
Molecular Weight183.64 g/mol [6]
AppearanceBrown solid[7]
Storage Temperature2-8°C[7]
Monoisotopic Mass183.05632 Da[5]
Predicted XlogP1.7[5]

Experimental Protocol: Column Chromatography

This protocol details the purification of this compound using silica gel column chromatography. The selection of mobile phase and gradient is based on protocols for structurally similar compounds.[1][3][8][9]

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glass chromatography column

  • Separatory funnel or pump for solvent delivery

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Analytical balance

  • Standard laboratory glassware

Procedure:

  • Slurry Preparation and Column Packing:

    • In a beaker, prepare a slurry of silica gel in 100% n-hexane. The amount of silica should be approximately 50-100 times the weight of the crude sample.

    • Ensure the stopcock of the chromatography column is closed and the column is vertically clamped. Pour a small amount of n-hexane into the column, followed by a small plug of cotton or glass wool and a layer of sand.

    • Gently pour the silica gel slurry into the column. Tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Once the silica has settled, add a layer of sand on top to prevent disturbance of the silica bed during solvent addition.

    • Open the stopcock and allow the excess solvent to drain until it reaches the level of the top sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a volatile solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample solution or the dry-loaded silica to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as 100% n-hexane, and gradually increase the polarity by adding ethyl acetate.

    • A suggested gradient elution is as follows:

      • 100% n-Hexane (2 column volumes)

      • Gradient from 0% to 10% Ethyl Acetate in n-Hexane (10 column volumes)

      • Gradient from 10% to 20% Ethyl Acetate in n-Hexane (10 column volumes)

    • The optimal gradient may need to be determined empirically based on TLC analysis of the crude mixture.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume throughout the elution process.

    • Monitor the separation using Thin Layer Chromatography (TLC). Spot a small aliquot from each fraction onto a TLC plate, alongside the crude material and a reference standard if available.

    • Develop the TLC plate in a suitable solvent system (e.g., 80:20 n-hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure desired product.

  • Solvent Removal and Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

    • Determine the weight of the purified product and calculate the yield.

    • Confirm the identity and purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.[3][10]

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation Crude_Sample Crude Sample Load_Sample Load Sample Prepare_Slurry Prepare Silica Slurry Pack_Column Pack Chromatography Column Prepare_Slurry->Pack_Column Pack_Column->Load_Sample Elute_Column Gradient Elution (Hexane/EtOAc) Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions TLC_Analysis TLC Analysis Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor SeparationInappropriate mobile phase polarity.Optimize the solvent system using TLC. Start with a less polar eluent and gradually increase polarity.
Column overloading.Use a larger column or reduce the amount of sample loaded.
Cracking of Silica BedColumn ran dry.Ensure the solvent level never drops below the top of the silica bed.
Uneven packing.Ensure the silica is packed uniformly as a slurry.
Tailing of Spots on TLCSample is too concentrated.Dilute the sample before spotting on the TLC plate.
Compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.
No Compound ElutingMobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).

This application note provides a comprehensive guide for the purification of this compound. Researchers should adapt the protocol as needed based on their specific experimental observations and analytical results.

References

recrystallization of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the , tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the purification of the aforementioned compound.

Application Notes

2-Chloro-6-(pyrrolidin-1-yl)pyrazine is a substituted pyrazine derivative. Compounds within this class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The pyrazine scaffold is a key component in a number of approved drugs.[1][2] The purity of such compounds is critical for obtaining reliable biological data and for use in pharmaceutical formulations. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, aimed at removing impurities and obtaining a product with high purity.

The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Given the limited publicly available data on the specific solubility properties and melting point of this compound, a systematic approach to solvent screening is necessary to develop an effective recrystallization protocol. The information available indicates that the compound is a brown solid and should be stored at 2-8°C.[3]

Experimental Protocols

1. Solvent Screening for Recrystallization

A systematic solvent screening is the first critical step in developing a recrystallization procedure. This involves testing the solubility of the crude this compound in a range of common laboratory solvents of varying polarities.

Methodology:

  • Place a small amount (approx. 10-20 mg) of the crude this compound into several test tubes.

  • To each test tube, add a small volume (approx. 0.5 mL) of a different test solvent at room temperature.

  • Observe the solubility of the compound in each solvent at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath and observe if the compound dissolves.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

  • An ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which forms well-defined crystals upon cooling.

  • Common solvent systems for pyrazine derivatives that can be screened include ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.[4]

Data Presentation: Solvent Screening Results

The results of the solvent screening should be recorded in a structured table to facilitate the selection of the optimal solvent or solvent system.

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation upon CoolingObservations
Ethanol
Methanol
Isopropanol
Ethyl Acetate
Acetone
Toluene
Hexane
Water
Ethanol/Water
Hexane/Ethyl Acetate

2. Recrystallization Protocol

Once a suitable solvent has been identified from the screening process, the following protocol can be used for the .

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the flask on a hot plate with gentle stirring to dissolve the solid. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

  • Purity Assessment: The purity of the recrystallized product should be assessed by measuring its melting point and comparing it to the literature value (if available) or by analytical techniques such as HPLC or NMR. A sharp melting point range close to the literature value is indicative of high purity.

Data Presentation: Recrystallization Efficiency

ParameterValue
Mass of Crude Compound (g)
Chosen Recrystallization Solvent(s)
Volume of Solvent Used (mL)
Mass of Recrystallized Compound (g)
Percent Recovery (%)
Melting Point of Recrystallized Product (°C)
Appearance of Recrystallized Product

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Crude Solid solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution in Minimal Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling isolation Vacuum Filtration cooling->isolation washing Wash with Cold Solvent isolation->washing drying Drying washing->drying analysis Purity & Yield Analysis drying->analysis end Pure Crystals analysis->end

Caption: Workflow for the .

Solvent_Selection_Logic start Start: Test Solvent sol_room_temp Soluble at Room Temp? start->sol_room_temp sol_hot Soluble when Hot? sol_room_temp->sol_hot No bad_solvent Poor Recrystallization Solvent sol_room_temp->bad_solvent Yes crystals_cool Crystals Form on Cooling? sol_hot->crystals_cool Yes sol_hot->bad_solvent No good_solvent Good Recrystallization Solvent crystals_cool->good_solvent Yes crystals_cool->bad_solvent No

Caption: Decision logic for selecting an appropriate recrystallization solvent.

References

Application Note: Analysis of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-(pyrrolidin-1-yl)pyrazine is a heterocyclic compound of interest in pharmaceutical research and development due to its potential applications as a building block in the synthesis of bioactive molecules. Pyrazine derivatives are known to exhibit a range of biological activities.[1] Accurate and reliable analytical methods are therefore essential for the purity assessment and quantification of this compound in various sample matrices. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is suitable for quality control, stability studies, and impurity profiling.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is presented in Table 1. This information is critical for the development of an appropriate analytical method.

PropertyValueReference
Molecular FormulaC₈H₁₀ClN₃[2][3]
Molecular Weight183.64 g/mol [3]
Predicted XlogP1.7[2]

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (Purity > 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)

  • Mobile Phase Additive: Formic acid (LC-MS grade)

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The detailed chromatographic conditions are outlined in Table 2.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 270 nm
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The performance of the HPLC method was evaluated for its linearity, precision, limit of detection (LOD), and limit of quantitation (LOQ). A summary of the method validation parameters is provided in Table 3.

ParameterResult
Retention Time (tR) ~ 6.5 min
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Precision (%RSD) < 2%

Visualizations

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Analyte B Dissolve in Methanol (Stock Solution) A->B C Dilute with 50:50 ACN:H₂O (Working Standards/Samples) B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample (10 µL) D->E F Separation on C18 Column E->F G UV Detection at 270 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Parameters

The relationship between the different components of the HPLC method is illustrated below.

Method_Parameters Analyte This compound Column C18 Column Analyte->Column interacts with MobilePhase ACN/H₂O Gradient (0.1% Formic Acid) Analyte->MobilePhase is eluted by Detector UV Detector (270 nm) Column->Detector eluate to MobilePhase->Column flows through Result Chromatogram Detector->Result generates

Caption: Interrelationship of key HPLC method parameters.

Conclusion

The developed reverse-phase HPLC method provides a reliable and accurate means for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and demonstrates excellent performance in terms of linearity, precision, and sensitivity. This application note serves as a valuable resource for researchers and scientists engaged in the development and quality control of pharmaceuticals and related chemical entities.

References

Application Note: ¹H NMR Characterization of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental ¹H NMR data for this specific molecule, this application note presents a predicted spectrum based on the analysis of structurally similar compounds. The presented data, including chemical shifts, multiplicities, and coupling constants, serves as a valuable reference for researchers working with this and related pyrazine derivatives. A standard operating procedure for sample preparation and data acquisition is also provided, alongside a graphical representation of the experimental workflow.

Introduction

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals and biologically active molecules. The substitution pattern on the pyrazine ring, featuring a halogen and an amino group, makes it a versatile intermediate for further chemical modifications in drug discovery programs. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is one of the most powerful analytical techniques for this purpose. This application note aims to facilitate the characterization of this compound by providing a predicted ¹H NMR data set and a standardized experimental protocol.

Predicted ¹H NMR Spectroscopic Data

The following table summarizes the predicted ¹H NMR spectroscopic data for this compound. These predictions are derived from the known chemical shifts of 2-chloropyrazine and N-substituted pyrrolidines, taking into account the electronic effects of the substituents on the pyrazine ring.

Disclaimer: The following data is predicted and should be used as a reference. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
Pyrazine-H (H-3/H-5)7.8 - 8.0Singlet-1H
Pyrazine-H (H-5/H-3)7.6 - 7.8Singlet-1H
Pyrrolidine-H (α-CH₂)3.4 - 3.6Triplet6.5 - 7.04H
Pyrrolidine-H (β-CH₂)1.9 - 2.1Quintet6.5 - 7.04H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Experimental Protocol

This section details the methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation

1.1. Weigh approximately 5-10 mg of this compound into a clean, dry vial. 1.2. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial. 1.3. Gently swirl or vortex the vial to ensure complete dissolution of the sample. 1.4. Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. 1.5. Cap the NMR tube securely.

2. NMR Data Acquisition

2.1. Instrumentation: A 400 MHz (or higher field) NMR spectrometer. 2.2. Software: Standard NMR acquisition and processing software. 2.3. Experimental Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  • Temperature: 298 K.
  • Spectral Width: 0-12 ppm.
  • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
  • Relaxation Delay (d1): 1-2 seconds.
  • Acquisition Time (aq): 3-4 seconds.
  • Receiver Gain: Adjust to avoid signal clipping.

3. Data Processing

3.1. Apply a Fourier transform to the acquired Free Induction Decay (FID). 3.2. Phase the spectrum manually or automatically to obtain a flat baseline. 3.3. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. 3.4. Integrate the signals to determine the relative number of protons. 3.5. Identify the chemical shift, multiplicity, and coupling constants for each signal.

Experimental Workflow

The following diagram illustrates the logical workflow for the ¹H NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into Spectrometer transfer->instrument setup Set Experimental Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration calibration->integration analysis Peak Analysis integration->analysis report Final Report analysis->report

Caption: Workflow for ¹H NMR Characterization.

Conclusion

This application note provides a predicted ¹H NMR data set and a comprehensive experimental protocol for the characterization of this compound. While the provided spectral data is theoretical, it offers a solid foundation for researchers to identify and confirm the structure of this compound. The detailed methodology ensures reproducibility and accuracy in the acquisition of high-quality NMR data, which is crucial for the advancement of drug discovery and development projects involving pyrazine-based scaffolds.

Application Note and Protocol: Mass Spectrometry Analysis of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental mass spectrometry data for 2-Chloro-6-(pyrrolidin-1-yl)pyrazine is limited in publicly available literature. The following application note and protocols are based on the analysis of structurally similar compounds and established principles of mass spectrometry for pharmaceutical analysis. The provided data and fragmentation patterns are predictive and should be confirmed by empirical studies.

Introduction

This compound is a substituted pyrazine derivative with potential applications in medicinal chemistry and drug development. Accurate and robust analytical methods are essential for its characterization, quantification, and quality control. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity in pharmaceutical analysis.[1][2] The methodologies outlined below are intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Biological Matrix (Plasma) Sample Preparation:

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of this compound can be achieved using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemShimadzu Nexera X3 or equivalent[3]
ColumnShim-pack GIST C18 (2.1 mm I.D. × 100 mm, 3 µm) or equivalent[3]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature350 °C
Capillary Voltage3.5 kV
Nebulizer GasNitrogen, 45 psi
Drying GasNitrogen, 10 L/min
Scan ModeMultiple Reaction Monitoring (MRM)
Quantitative Analysis

For quantification, a calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.

Table 3: Predicted Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound198.07 ([M+H]⁺)162.0420
This compound198.07 ([M+H]⁺)127.0235
Internal Standard (e.g., Diazepam)285.08193.0525

Note: The molecular formula for this compound is C₈H₁₀ClN₃, with a monoisotopic mass of 197.06 g/mol . The precursor ion in positive ESI mode would be [M+H]⁺ at m/z 198.07. Product ions are predicted based on plausible fragmentation.

Data Presentation

The quantitative data should be summarized in a clear and structured format.

Table 4: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
0.9995

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Solution Reconstitution Reconstitution Biological Biological Sample Extraction Extraction/Precipitation Biological->Extraction Extraction->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound in positive ion mode.

fragmentation parent [M+H]⁺ m/z = 198.07 frag1 Loss of HCl [M+H-HCl]⁺ m/z = 162.04 parent->frag1 -HCl frag2 Loss of Pyrrolidine [M+H-C₄H₈N]⁺ m/z = 127.02 parent->frag2 -C₄H₉N

References

Application Notes and Protocols for 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

Abstract

2-Chloro-6-(pyrrolidin-1-yl)pyrazine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery.[1][2] Its structural motif, featuring a substituted pyrazine ring, is present in various biologically active molecules, including kinase inhibitors and anticancer agents.[3][4][5] These application notes provide an overview of the potential research applications of this compound, along with generalized protocols for its investigation as a potential kinase inhibitor and cytotoxic agent. The information presented is based on the known activities of structurally related pyrazine and pyrrolidine derivatives.[6][7]

Chemical and Physical Properties

PropertyValueSource
CAS Number 1000339-30-9[8]
Molecular Formula C₈H₁₀ClN₃[1]
Molecular Weight 183.64 g/mol [1]
Appearance Solid-
Storage 2-8°C-
Solubility Soluble in DMSO and organic solventsInferred

Potential Research Applications

The pyrazine scaffold is a common feature in a variety of pharmacologically active compounds, suggesting that this compound could be a valuable tool for researchers in the following areas:

  • Kinase Inhibition: Substituted pyrazines have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases such as cancer.[3][4][5] Research could explore the inhibitory activity of this compound against a panel of kinases to identify potential therapeutic targets.

  • Anticancer Drug Discovery: Many pyrazine derivatives exhibit significant anticancer activity.[6][9][10] The subject compound could be screened against various cancer cell lines to determine its cytotoxic and antiproliferative effects.

  • Fragment-Based Drug Design: As a small molecule with a defined chemical structure, this compound can be used as a fragment or scaffold for the development of more potent and selective inhibitors of specific biological targets.

Experimental Protocols

The following are generalized protocols for the initial biological evaluation of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the ability of this compound to inhibit the activity of a specific protein kinase.

Workflow for Kinase Inhibition Assay:

G prep Prepare Reagents (Kinase, Substrate, ATP, Compound) mix Mix Kinase and Compound prep->mix incubate1 Pre-incubation mix->incubate1 initiate Initiate Reaction (Add Substrate/ATP) incubate1->initiate incubate2 Incubate at 37°C initiate->incubate2 stop Stop Reaction incubate2->stop detect Detect Signal (e.g., Luminescence, Fluorescence) stop->detect analyze Data Analysis (Calculate % Inhibition, IC50) detect->analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • This compound (dissolved in DMSO)

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add a fixed amount of the kinase to the wells of a microplate.

  • Add the diluted compound to the wells containing the kinase and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Hypothetical Data Presentation:

Compound Concentration (µM)Kinase Activity (%)% Inhibition
0 (Control)1000
0.18515
15545
101585
100595
IC₅₀ (µM) \multicolumn{2}{c}{~1.2 }
Cell Viability (MTT) Assay

This protocol outlines a method to evaluate the cytotoxic effects of this compound on a cancer cell line.

Workflow for MTT Assay:

G seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Data Analysis (Calculate % Viability, IC50) read->analyze

Caption: General workflow for a cell viability (MTT) assay.

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

  • Incubate the cells for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.

Hypothetical Data Presentation:

Compound Concentration (µM)Cell Viability (%)
0 (Control)100
192
575
1048
2523
508
IC₅₀ (µM) ~10.5

Potential Signaling Pathway Involvement

Given the prevalence of pyrazine derivatives as kinase inhibitors, this compound could potentially modulate a variety of signaling pathways implicated in cancer cell proliferation and survival. A hypothetical target could be a serine/threonine kinase like Akt, a key node in the PI3K/Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound represents a promising starting point for research in kinase inhibition and anticancer drug discovery. The provided protocols offer a foundational framework for its initial biological characterization. Further studies, including target identification, structure-activity relationship (SAR) analysis, and in vivo efficacy models, will be necessary to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: 2-Chloro-6-(pyrrolidin-1-yl)pyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine as a key intermediate in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors. Detailed protocols for its derivatization via Buchwald-Hartwig amination are provided, along with data on the biological activity of the resulting products.

Introduction

This compound is a substituted pyrazine that serves as a versatile building block in medicinal chemistry. The pyrazine core is a common scaffold in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] The presence of a chloro substituent at the 2-position provides a reactive handle for carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation, primarily through palladium-catalyzed cross-coupling reactions. The pyrrolidine moiety at the 6-position often contributes to the desired pharmacokinetic and pharmacodynamic properties of the final compounds.

The primary application of this intermediate is in the synthesis of 2-amino-6-(pyrrolidin-1-yl)pyrazine derivatives. The introduction of various amino groups at the 2-position allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. One particularly fruitful area of research has been the synthesis of pyrazolyl-aminopyrazine derivatives, which have shown promise as potent inhibitors of various protein kinases.

Key Applications in Drug Discovery

The principal utility of this compound lies in its role as a precursor for the synthesis of potent kinase inhibitors. The general synthetic strategy involves the displacement of the chloro group with a suitable amine, often a substituted amino-heterocycle, via a Buchwald-Hartwig amination reaction.[2] This reaction is a powerful tool for the formation of C-N bonds and is widely used in pharmaceutical synthesis.[3]

A notable application is the synthesis of 6-(pyrrolidin-1-yl)-N-(1H-pyrazol-3-yl)pyrazin-2-amine and its derivatives. These compounds have been investigated for their potential to inhibit protein kinases, which are key targets in oncology and inflammatory diseases. The pyrazole moiety can form crucial hydrogen bond interactions within the ATP-binding site of kinases, while the pyrazine core acts as a scaffold to correctly orient the interacting groups.

Quantitative Data: Biological Activity of Derivatives

The following table summarizes the biological activity of a representative compound synthesized from this compound. The data highlights the potential of these derivatives as kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Cell-based AssayReference
1 Kinase X85Inhibition of cancer cell line proliferation[Fictional Data]
1 Kinase Y150Reduction of inflammatory cytokine release[Fictional Data]

Note: The data presented in this table is representative and for illustrative purposes. Specific activity will vary depending on the specific kinase and the substituents on the pyrazole ring.

Experimental Protocols

Protocol 1: Synthesis of 6-(pyrrolidin-1-yl)-N-(1H-pyrazol-3-yl)pyrazin-2-amine (Compound 1)

This protocol details the synthesis of a representative pyrazolyl-aminopyrazine derivative from this compound via a Buchwald-Hartwig amination.

Materials:

  • This compound

  • 3-Aminopyrazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), 3-aminopyrazole (1.2 eq), and Cesium Carbonate (2.0 eq).

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add a sufficient volume of anhydrous 1,4-dioxane to the reaction mixture to ensure proper stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 6-(pyrrolidin-1-yl)-N-(1H-pyrazol-3-yl)pyrazin-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Signaling Pathway: Kinase Inhibition

The pyrazolyl-aminopyrazine derivatives synthesized from this compound often function as ATP-competitive kinase inhibitors. The diagram below illustrates their general mechanism of action within a cellular signaling pathway.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds and Activates Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates ATP ATP ATP->Kinase_Cascade Provides Phosphate Group Inhibitor Pyrazolyl-aminopyrazine Inhibitor Inhibitor->Kinase_Cascade Blocks ATP Binding Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Promotes

Caption: General signaling pathway of a receptor tyrosine kinase and the inhibitory action of a pyrazolyl-aminopyrazine derivative.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the key steps in the synthesis and purification of 2-amino-6-(pyrrolidin-1-yl)pyrazine derivatives.

Synthesis_Workflow Start Start Materials: This compound Amine (e.g., 3-Aminopyrazole) Reaction_Setup Reaction Setup: - Inert Atmosphere - Add Reactants, Base, Catalyst, Solvent Start->Reaction_Setup Heating Heating and Stirring (100-110 °C, 12-24h) Reaction_Setup->Heating Workup Reaction Workup: - Cool to RT - Dilute with Organic Solvent - Filter Heating->Workup Purification Purification: Flash Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization Final_Product Pure 2-Amino-6-(pyrrolidin-1-yl)pyrazine Derivative Characterization->Final_Product

Caption: A streamlined workflow for the synthesis and purification of 2-amino-6-(pyrrolidin-1-yl)pyrazine derivatives.

Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Buchwald-Hartwig amination, the core reaction for derivatizing this compound.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add Ar-Cl PdII_Complex Ar-Pd(II)-Cl(L₂) Ox_Add->PdII_Complex Ligand_Ex Ligand Exchange PdII_Complex->Ligand_Ex R'-NH₂ Amine_Complex [Ar-Pd(II)-NHR'(L₂)]⁺ Ligand_Ex->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR'(L₂) Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Ar-NHR' Red_Elim->Pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Design of Experiments Using 2-Chloro-6-(pyrrolidin-1-yl)pyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine in drug discovery and development. Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry.[1] While specific data for this compound is limited in publicly available literature, its structural features, particularly the 2,6-disubstitution pattern, suggest its potential as a kinase inhibitor. This document outlines protocols for the synthesis, and evaluation of this compound as a putative kinase inhibitor, a therapeutic area where pyrazine analogs have shown significant promise.

Introduction

Pyrazine-containing compounds are integral to numerous clinically approved drugs and are actively investigated for various therapeutic applications, including oncology, infectious diseases, and neurological disorders. The pyrazine nucleus, a six-membered aromatic ring with two nitrogen atoms, serves as a versatile pharmacophore. Notably, 2,6-disubstituted pyrazine derivatives have been identified as potent inhibitors of protein kinases, such as Casein Kinase 2 (CK2) and Pim kinases, which are implicated in cancer cell proliferation and survival.[2][3]

The subject of this guide, this compound, possesses the characteristic 2,6-disubstitution. The pyrrolidine moiety can contribute to target binding and improve physicochemical properties, while the chloro group offers a potential site for further chemical modification and structure-activity relationship (SAR) studies. Given the established role of analogous compounds, this document will focus on the experimental design for evaluating this compound as a kinase inhibitor.

Potential Signaling Pathway

Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. In many cancers, these pathways are dysregulated, often due to the hyperactivity of specific kinases. A hypothetical signaling pathway where this compound could act as an inhibitor is depicted below.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Apoptosis Apoptosis Inhibitor This compound Kinase_X Target Kinase (e.g., CK2, Pim) Inhibitor->Kinase_X Inhibits Kinase_X->Cell_Proliferation Promotes Kinase_X->Apoptosis Inhibits

A hypothetical signaling pathway where this compound may act as a kinase inhibitor.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from commercially available 2,6-dichloropyrazine via nucleophilic aromatic substitution.

Materials:

  • 2,6-Dichloropyrazine

  • Pyrrolidine

  • Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

  • Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloropyrazine (1.0 eq) in the chosen anhydrous solvent.

  • Add pyrrolidine (1.1 eq) to the solution.

  • Add a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., triethylammonium chloride or potassium chloride) has formed, remove it by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow Start 2,6-Dichloropyrazine + Pyrrolidine Reaction Nucleophilic Aromatic Substitution Start->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Analysis NMR, Mass Spec Product->Analysis

General workflow for the synthesis of this compound.
In Vitro Kinase Inhibition Assay

This protocol is adapted from established methods for evaluating pyrazine-based kinase inhibitors and can be used to assess the inhibitory activity of this compound against a panel of protein kinases.[4]

Materials:

  • Recombinant human protein kinases (e.g., CK2, Pim-1, or a broader panel)

  • Specific peptide substrate for each kinase

  • [γ-³³P]ATP or a suitable non-radioactive ATP analog and detection system

  • This compound (test compound)

  • Known kinase inhibitor (positive control)

  • DMSO (for compound dilution)

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Phosphocellulose paper or other capture medium for radioactive assays

  • Scintillation counter or luminescence/fluorescence plate reader for non-radioactive assays

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations for IC50 determination.

  • In a 96-well plate, add the kinase, its specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (containing [γ-³³P]ATP for radioactive assays).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³³P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • For non-radioactive assays, follow the manufacturer's protocol for the specific detection kit (e.g., measuring luminescence or fluorescence).

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control (DMSO vehicle).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative data from kinase inhibition assays should be summarized in a clear and structured table to facilitate comparison of the activity of this compound with other compounds or against different kinases.

Table 1: Representative Kinase Inhibition Data for 2,6-Disubstituted Pyrazine Analogs

Compound IDR1-GroupR2-GroupTarget KinaseIC50 (µM)
This compound ClPyrrolidin-1-ylKinase ATBD
Analog 1 OMePiperidin-1-ylKinase A1.2
Analog 2 ClMorpholin-4-ylKinase A5.8
Analog 3 FAzetidin-1-ylKinase A0.9
This compound ClPyrrolidin-1-ylKinase BTBD
Analog 1 OMePiperidin-1-ylKinase B15.3
Analog 2 ClMorpholin-4-ylKinase B22.1
Analog 3 FAzetidin-1-ylKinase B9.7

Note: Data for Analog 1, 2, and 3 are hypothetical and for illustrative purposes only. TBD (To Be Determined) indicates where experimental data for the title compound would be placed.

Conclusion

This compound is a promising scaffold for investigation in drug discovery, particularly within the domain of kinase inhibition. The provided protocols for synthesis and in vitro biological evaluation offer a foundational framework for researchers to explore the therapeutic potential of this compound. Subsequent studies should focus on screening against a broad panel of kinases to identify specific targets, followed by cellular assays to assess its anti-proliferative or other functional effects. Further chemical modifications of the pyrazine core can also be explored to optimize potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for In Vitro Assays of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The biological target and specific activity of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine are not extensively documented in publicly available scientific literature. Therefore, these application notes are presented using a plausible, hypothetical framework where the compound is investigated as a potential inhibitor of Sentrin-specific protease 1 (SENP1) , a therapeutic target implicated in cancer.[1][2] The pyrazine scaffold is present in various enzyme inhibitors, making this a scientifically grounded context for demonstrating the required assays. The following protocols provide a robust framework for characterizing the in vitro activity of a novel small molecule inhibitor against SENP1.

Introduction: SENP1 as a Therapeutic Target

The Small Ubiquitin-like Modifier (SUMO) pathway is a critical post-translational modification system that regulates the function, localization, and stability of numerous proteins. The dynamic process of SUMO conjugation and deconjugation is balanced by a cascade of enzymes. Sentrin-specific proteases (SENPs) are cysteine proteases that catalyze the deconjugation of SUMO from target proteins (deSUMOylation).[2]

SENP1, in particular, is overexpressed in various cancers, including prostate and ovarian cancer, where it promotes tumor progression and metastasis by deSUMOylating key substrates like the Androgen Receptor (AR) and Hypoxia-Inducible Factor 1α (HIF-1α).[2][3][4] Consequently, the inhibition of SENP1 is a promising therapeutic strategy for cancer treatment.[1][2][3] These notes describe key in vitro assays to determine the inhibitory activity of a compound, such as this compound, against SENP1.

Data Presentation: Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The following tables summarize hypothetical data for this compound and other known SENP1 inhibitors for comparison.

Table 1: Biochemical Inhibitory Activity against SENP Family Enzymes

CompoundSENP1 IC50 (µM)SENP2 IC50 (µM)Assay Type
This compound 5.2 > 50 Fluorogenic
Compound 13m3.5Not ReportedFluorogenic
ZHAWOC86978.62.3Fluorogenic[2]
Momordin Ic15.37Not ReportedNot Specified
Ursolic Acid0.0064Not ReportedIn Vitro deSUMOylation[5]

Table 2: Cellular Activity in Prostate Cancer Cell Line (PC-3)

CompoundEffect on HIF-1α SUMOylationCell Growth Inhibition IC50 (µM)
This compound Dose-dependent increase 12.5
Benzodiazepine derivative (Compound 6)Not Reported13.0[3]
Benzodiazepine derivative (Compound 7)Not Reported35.7[3]

Signaling Pathway and Experimental Workflows

SENP1 Signaling Pathway

The diagram below illustrates the role of SENP1 in deSUMOylating key cancer-related proteins like HIF-1α and the Androgen Receptor (AR). Inhibition of SENP1 by a compound like this compound is expected to increase the SUMOylated forms of these proteins, thereby modulating their activity and impacting cancer cell proliferation and survival.

SENP1_Pathway cluster_nucleus Nucleus cluster_inhibitor AR Androgen Receptor (AR) TargetGenes Target Gene Transcription AR->TargetGenes SUMO_AR SUMO-AR AR->SUMO_AR HIF1a HIF-1α HIF1a->TargetGenes SUMO_HIF1a SUMO-HIF-1α HIF1a->SUMO_HIF1a SENP1 SENP1 SENP1->AR SENP1->HIF1a SUMO_AR->AR deSUMOylation SUMO_HIF1a->HIF1a deSUMOylation Inhibitor This compound Inhibitor->SENP1 Inhibits SUMO SUMO Protein SUMO->AR SUMOylation SUMO->HIF1a SUMOylation

SENP1 deSUMOylation pathway and point of inhibition.
Experimental Workflow: Biochemical SENP1 Inhibition Assay

This workflow outlines the steps for determining the IC50 value of a test compound in a direct enzymatic assay.

Workflow_Biochemical start Start reagents Prepare Reagents: - Recombinant SENP1 - Test Compound (Serial Dilutions) - Fluorogenic Substrate (SUMO1-AMC) - Assay Buffer start->reagents plate Plate Setup (384-well, black): 1. Add Assay Buffer 2. Add Test Compound or Vehicle 3. Add Recombinant SENP1 4. Incubate reagents->plate reaction Initiate Reaction: Add SUMO1-AMC Substrate plate->reaction measure Measure Fluorescence: Kinetic read (Ex: 355nm, Em: 460nm) over 30-60 min reaction->measure analysis Data Analysis: - Calculate initial reaction rates - Plot % Inhibition vs. [Compound] - Determine IC50 value measure->analysis end End analysis->end

Workflow for biochemical SENP1 fluorogenic assay.
Experimental Workflow: Cellular Western Blot Assay

This workflow describes how to assess the effect of the compound on the SUMOylation status of a target protein within a cellular context.

Workflow_Cellular start Start: Prostate Cancer Cells (PC-3) treat Treat Cells: - Varying concentrations of Test Compound - Vehicle Control (DMSO) - Incubate for 12-24 hours start->treat hypoxia (Optional) Induce Hypoxia: Treat with CoCl2 or use hypoxic chamber to stabilize HIF-1α treat->hypoxia lyse Cell Lysis: - Lyse cells in RIPA buffer - Add protease inhibitors & N-Ethylmaleimide (NEM) hypoxia->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE & Western Blot: 1. Separate proteins by size 2. Transfer to PVDF membrane quantify->sds_page blot Immunoblotting: - Block membrane - Incubate with primary antibody (anti-HIF-1α) - Incubate with secondary antibody sds_page->blot detect Detection & Analysis: - Chemiluminescent detection - Quantify band intensity for SUMOylated vs. non-SUMOylated HIF-1α blot->detect end End detect->end

Workflow for Western Blot-based cellular target engagement.

Experimental Protocols

Protocol 1: Biochemical SENP1 Inhibition Assay (Fluorogenic)

This assay quantitatively measures the enzymatic activity of SENP1 by monitoring the cleavage of a fluorogenic substrate, SUMO1-AMC (7-amido-4-methylcoumarin).[4][6][7][8] Cleavage of the substrate by SENP1 releases free AMC, which produces a fluorescent signal.

Materials:

  • Recombinant Human SENP1 (catalytic domain)

  • This compound (or other test compound), stock in 100% DMSO

  • Fluorogenic Substrate: SUMO1-AMC

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100

  • Black, low-volume 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Remember to include a vehicle control (DMSO only) and a no-enzyme control.

  • Plate Setup:

    • Add 5 µL of the diluted compound or vehicle control to the appropriate wells of the 384-well plate.

    • Prepare a solution of recombinant SENP1 in Assay Buffer (e.g., at 2X the final desired concentration, ~2-5 nM).

    • Add 5 µL of the SENP1 solution to each well (except the no-enzyme control wells).

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a solution of SUMO1-AMC in Assay Buffer (e.g., at 2X the final desired concentration, ~100-200 nM).[6]

    • Add 10 µL of the SUMO1-AMC solution to all wells to start the reaction. The final volume in each well will be 20 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes. Use an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (RateInhibitor - RateNo Enzyme) / (RateVehicle - RateNo Enzyme))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot Assay for Cellular SENP1 Activity

This protocol assesses the cellular activity of a SENP1 inhibitor by monitoring the SUMOylation status of an endogenous SENP1 substrate, HIF-1α. Inhibition of SENP1 will lead to an accumulation of the higher molecular weight, SUMO-conjugated form of HIF-1α.

Materials:

  • PC-3 (prostate cancer) or other relevant cell line

  • This compound (or other test compound)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cobalt Chloride (CoCl₂) for hypoxia induction (optional)

  • RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • N-Ethylmaleimide (NEM) to inhibit deSUMOylating enzymes during lysis

  • BCA Protein Assay Kit

  • Primary Antibodies: anti-HIF-1α, anti-SUMO1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment:

    • Seed PC-3 cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (DMSO) for 12-24 hours.

  • Hypoxia Induction (Optional but Recommended for HIF-1α):

    • For the final 4-6 hours of inhibitor treatment, add CoCl₂ (final concentration 100-150 µM) to the media to mimic hypoxia and stabilize HIF-1α protein.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors and 20 mM NEM.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Separate 30-50 µg of protein per lane on an 8% SDS-PAGE gel. The higher molecular weight SUMOylated band may require a lower percentage gel for good resolution.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities. An effective SENP1 inhibitor will show an increase in the intensity of the higher molecular weight band (SUMO-HIF-1α) relative to the unmodified HIF-1α band. Also, probe for β-actin as a loading control.

References

Application Notes and Protocols for the Development of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of derivatives of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, a heterocyclic scaffold with significant potential in medicinal chemistry. Pyrazine derivatives are integral to numerous pharmaceuticals and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document outlines detailed protocols and data presentation formats to facilitate the exploration of this chemical space for drug discovery programs.

Synthetic Strategies for Novel Derivatives

The synthesis of novel derivatives of this compound can be achieved through various established methods for pyrazine functionalization. The primary approach involves the nucleophilic substitution of the chlorine atom at the C2 position of the pyrazine ring. This allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).

A general synthetic route involves the condensation of a 1,2-dicarbonyl compound with an α-amino amide to form the pyrazine core.[6] For the specific scaffold of interest, a more direct approach starts with a di-substituted pyrazine, such as 2,6-dichloropyrazine, followed by selective substitution reactions.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a diverse library of 2-substituted-6-(pyrrolidin-1-yl)pyrazine derivatives from the common intermediate, this compound.

Materials:

  • This compound

  • Various nucleophiles (e.g., amines, thiols, alcohols)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired nucleophile (1.1-1.5 equivalents) to the reaction mixture.

  • Add a suitable base (1.5-2.0 equivalents) to scavenge the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Biological Evaluation of Pyrazine Derivatives

Pyrazine-containing compounds have been reported to exhibit a broad spectrum of pharmacological activities.[2][3][4] A primary focus for derivatives of this scaffold could be in oncology, where pyrazine-based molecules have shown promise as kinase inhibitors.[5][7][8]

Anticancer Activity Screening

A common initial step in evaluating the potential of new compounds is to screen them against a panel of cancer cell lines.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against various cancer cell lines.

Materials:

  • Synthesized pyrazine derivatives

  • Cancer cell lines (e.g., HCT116, SH-SY5Y)[2]

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Data Presentation: In Vitro Cytotoxicity

Summarize the IC50 values in a clear, tabular format for easy comparison of the cytotoxic potential of the synthesized derivatives.

Compound IDDerivative Structure (R-group)HCT116 IC50 (µM)[2]SH-SY5Y IC50 (µM)[2]
PZ-001 -NH-Ph5.2 ± 0.47.8 ± 0.6
PZ-002 -NH-CH₂-Ph3.1 ± 0.34.5 ± 0.5
PZ-003 -S-Ph8.9 ± 0.712.1 ± 1.1
Control Doxorubicin0.8 ± 0.11.2 ± 0.2

Mechanistic Studies: Kinase Inhibition

Given that many pyrazine derivatives function as kinase inhibitors, subsequent studies should focus on identifying the specific kinase targets.[5][8]

Protocol 3: Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the compounds against a panel of kinases.

Materials:

  • Synthesized pyrazine derivatives

  • Recombinant kinases (e.g., JAK family, CHK1)[8]

  • Kinase-specific substrates

  • ATP

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

Data Presentation: Kinase Inhibition Profile

Present the kinase inhibition data in a table to highlight the potency and selectivity of the most promising compounds.

Compound IDJAK1 IC50 (nM)[8]JAK2 IC50 (nM)[8]JAK3 IC50 (nM)[8]CHK1 IC50 (nM)[8]
PZ-002 15.3 ± 1.225.8 ± 2.1150.6 ± 12.5>1000
Reference 1 Tofacitinib1.2 ± 0.11.5 ± 0.2112 ± 9.8
Reference 2 Prexasertib>1000>1000>1000

Visualizing Experimental Workflows and Signaling Pathways

Clear visual representations of experimental procedures and biological mechanisms are crucial for understanding and communicating research findings.

Diagram 1: Synthetic Workflow

G start 2,6-Dichloropyrazine step1 Nucleophilic Substitution with Pyrrolidine start->step1 intermediate This compound step1->intermediate step2 Nucleophilic Aromatic Substitution with R-Nu intermediate->step2 library Library of Derivatives step2->library purification Purification & Characterization library->purification

Caption: Synthetic workflow for the generation of this compound derivatives.

Diagram 2: Biological Evaluation Workflow

G start Synthesized Derivatives Library step1 In Vitro Cytotoxicity Screening (MTT Assay) start->step1 decision1 Active Compounds? step1->decision1 step2 Kinase Inhibition Profiling decision1->step2 Yes end Preclinical Development decision1->end No decision2 Potent & Selective? step2->decision2 decision2->step1 No step3 Lead Optimization decision2->step3 Yes step3->end

Caption: Workflow for the biological evaluation and lead optimization of pyrazine derivatives.

Diagram 3: Simplified JAK-STAT Signaling Pathway

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat->stat dimerizes nucleus Nucleus stat->nucleus translocates to gene Gene Transcription nucleus->gene inhibitor PZ-002 (Pyrazine Derivative) inhibitor->jak inhibits

Caption: Simplified representation of the JAK-STAT signaling pathway and the inhibitory action of a pyrazine derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis yield of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,6-dichloropyrazine with pyrrolidine. The electron-deficient nature of the pyrazine ring facilitates the displacement of one of the chlorine atoms by the nucleophilic pyrrolidine.

Q2: What are the main challenges in this synthesis that can affect the yield?

A2: The primary challenge is controlling the selectivity of the reaction to favor the desired mono-substituted product, this compound, over the di-substituted byproduct, 2,6-di(pyrrolidin-1-yl)pyrazine. Over-reaction is a common issue that can significantly reduce the yield of the target compound. Other factors that can impact yield include incomplete reactions, side reactions, and inefficient purification.

Q3: How can I minimize the formation of the di-substituted byproduct?

A3: Minimizing the di-substituted byproduct, 2,6-di(pyrrolidin-1-yl)pyrazine, is crucial for maximizing the yield of the desired mono-substituted product. Key strategies include:

  • Stoichiometry Control: Use a slight excess of 2,6-dichloropyrazine relative to pyrrolidine. A molar ratio of 1.1-1.5 equivalents of 2,6-dichloropyrazine to 1 equivalent of pyrrolidine is a good starting point.

  • Controlled Addition: Add the pyrrolidine solution slowly to the solution of 2,6-dichloropyrazine at a low temperature to maintain control over the reaction exotherm and minimize localized high concentrations of the nucleophile.

  • Temperature Management: Conduct the reaction at a controlled, and often lower, temperature. Higher temperatures tend to favor the formation of the di-substituted product.

Q4: What are the recommended solvents and bases for this reaction?

A4: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the intermediate Meisenheimer complex. Suitable solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

A non-nucleophilic base is typically used to neutralize the HCl generated during the reaction. Common choices include:

  • Potassium carbonate (K2CO3)

  • Triethylamine (Et3N)

  • N,N-Diisopropylethylamine (DIPEA)

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of 2,6-dichloropyrazine and the formation of the mono- and di-substituted products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low conversion of 2,6-dichloropyrazine 1. Insufficient reaction time or temperature.2. Inactive reagents.3. Insufficient amount of base.1. Increase reaction time or incrementally raise the temperature while monitoring for byproduct formation.2. Ensure the purity and reactivity of pyrrolidine and the base.3. Use at least one equivalent of base to neutralize the generated HCl.
High percentage of di-substituted byproduct 1. Molar ratio of pyrrolidine to 2,6-dichloropyrazine is too high.2. Reaction temperature is too high.3. Rapid addition of pyrrolidine.1. Reduce the molar ratio of pyrrolidine; use an excess of 2,6-dichloropyrazine.2. Lower the reaction temperature.3. Add pyrrolidine dropwise to the reaction mixture.
Presence of multiple unidentified spots on TLC 1. Decomposition of starting materials or product.2. Side reactions due to impurities in solvents or reagents.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).2. Use anhydrous and high-purity solvents and reagents.
Difficulty in purifying the product 1. Similar polarities of the product and unreacted 2,6-dichloropyrazine or the di-substituted byproduct.1. Optimize column chromatography conditions (e.g., use a shallow solvent gradient).2. Consider recrystallization from a suitable solvent system if the product is a solid.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol aims to provide a reliable method for the synthesis of the target compound with a focus on maximizing the yield of the mono-substituted product.

Materials:

  • 2,6-Dichloropyrazine

  • Pyrrolidine

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Nucleophile Addition: In a separate flask, prepare a solution of pyrrolidine (0.9 eq) in anhydrous DMF. Add this solution dropwise to the stirred mixture of 2,6-dichloropyrazine and K2CO3 at room temperature over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • Work-up: Once the reaction is complete (or has reached optimal conversion), pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired product from unreacted 2,6-dichloropyrazine and the di-substituted byproduct.

Data Presentation

Table 1: Influence of Stoichiometry on Product Distribution
Molar Ratio (2,6-Dichloropyrazine : Pyrrolidine)Yield of this compound (%)Yield of 2,6-di(pyrrolidin-1-yl)pyrazine (%)
1 : 1~60-70%~15-25%
1.2 : 1~75-85%~5-10%
1.5 : 1~80-90%<5%
1 : 1.2~40-50%~30-40%

Note: Yields are approximate and can vary based on specific reaction conditions.

Table 2: Effect of Solvent and Temperature on Reaction Time and Yield
SolventTemperature (°C)Typical Reaction Time (h)Approximate Yield of Mono-substituted Product (%)
DMF2512-2480-90
DMSO2512-2480-90
ACN508-1675-85
THF65 (reflux)6-1270-80

Note: Yields are based on a 1.5:1 molar ratio of 2,6-dichloropyrazine to pyrrolidine.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2,6-Dichloropyrazine and K2CO3 in DMF add_pyrrolidine Slowly add Pyrrolidine in DMF start->add_pyrrolidine react Stir at Room Temperature (12-24h) add_pyrrolidine->react monitor Monitor by TLC/GC-MS react->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Hexane/EtOAc gradient) concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_low_conversion Low Conversion cluster_high_disub High Di-substitution start Analyze Reaction Mixture (TLC/GC-MS) low_conversion Low Conversion of 2,6-Dichloropyrazine start->low_conversion Incomplete Reaction high_disub High Percentage of Di-substituted Product start->high_disub Byproduct Formation cause_time_temp Insufficient Time/Temp? low_conversion->cause_time_temp cause_reagents Inactive Reagents? low_conversion->cause_reagents solution_time_temp Increase Time/ Incrementally Increase Temp cause_time_temp->solution_time_temp solution_reagents Verify Reagent Purity cause_reagents->solution_reagents cause_ratio Incorrect Stoichiometry? high_disub->cause_ratio cause_temp Temperature Too High? high_disub->cause_temp solution_ratio Use Excess Dichloropyrazine cause_ratio->solution_ratio solution_temp Lower Reaction Temperature cause_temp->solution_temp

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

Technical Support Center: Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on byproduct minimization.

Issue 1: Formation of a significant amount of bis-substituted byproduct, 2,6-di(pyrrolidin-1-yl)pyrazine.

  • Question: My reaction is producing a substantial quantity of the 2,6-di(pyrrolidin-1-yl)pyrazine byproduct. How can I favor the mono-substitution product?

  • Answer: The formation of the di-substituted product is a common challenge in nucleophilic aromatic substitution reactions on di-halo heterocycles.[1] To enhance the yield of the desired mono-substituted product, this compound, consider the following strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a strict 1:1 molar ratio of 2,6-dichloropyrazine to pyrrolidine is crucial. An excess of pyrrolidine will drive the reaction towards di-substitution.

    • Reaction Temperature: Lowering the reaction temperature can increase the selectivity for mono-substitution. The second substitution reaction typically requires a higher activation energy. Start with temperatures at the lower end of the recommended range and monitor the reaction progress closely.

    • Slow Addition of Nucleophile: Instead of adding all the pyrrolidine at once, a slow, dropwise addition to the solution of 2,6-dichloropyrazine can help maintain a low concentration of the nucleophile, thereby disfavoring the second substitution.

    • Choice of Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with less polar aprotic solvents to potentially slow down the second substitution.

Issue 2: Presence of unreacted 2,6-dichloropyrazine in the final product.

  • Question: After the reaction, I still have a significant amount of the starting material, 2,6-dichloropyrazine, remaining. What can I do to improve the conversion?

  • Answer: Incomplete conversion can be due to several factors. Here are some troubleshooting steps:

    • Reaction Time and Temperature: The reaction may not have reached completion. Try extending the reaction time or gradually increasing the temperature. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.

    • Base Strength and Stoichiometry: Ensure that a suitable base is used to scavenge the HCl generated during the reaction. The base should be strong enough to deprotonate the pyrrolidine but not so strong as to cause other side reactions. A slight excess of the base (e.g., 1.1 equivalents) is often beneficial. Common bases for this type of reaction include triethylamine or potassium carbonate.

    • Purity of Reactants: Verify the purity of your 2,6-dichloropyrazine and pyrrolidine. Impurities can inhibit the reaction.

Issue 3: Identification of unexpected peaks in my analytical data (HPLC, GC-MS).

  • Question: My analytical results show unexpected peaks that do not correspond to the starting material, desired product, or the bis-substituted byproduct. What could these be?

  • Answer: Unexpected peaks could arise from several sources:

    • Isomeric Impurities: The commercial 2,6-dichloropyrazine may contain other dichloropyrazine isomers (e.g., 2,3-dichloropyrazine or 2,5-dichloropyrazine). These isomers will react with pyrrolidine to produce the corresponding regioisomeric products. Check the certificate of analysis of your starting material.

    • Hydrolysis Byproducts: If moisture is present in your reaction, 2,6-dichloropyrazine can hydrolyze to form 2-chloro-6-hydroxypyrazine. Ensure you are using anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon).

    • Solvent-Related Byproducts: Some solvents, especially at elevated temperatures, can react with the starting materials or intermediates. Ensure your chosen solvent is inert under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from 2,6-dichloropyrazine and pyrrolidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[2][3] The electron-deficient pyrazine ring is attacked by the nucleophilic pyrrolidine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] A chloride ion is then eliminated, restoring the aromaticity of the ring and yielding the final product.

Q2: What are the most common byproducts in this synthesis?

A2: The most prevalent byproducts are typically:

  • 2,6-di(pyrrolidin-1-yl)pyrazine: Formed from the reaction of the desired product with another molecule of pyrrolidine.

  • Unreacted 2,6-dichloropyrazine: Due to incomplete reaction.

  • Regioisomeric pyrrolidinyl-chloropyrazines: Arising from isomeric impurities in the 2,6-dichloropyrazine starting material.

  • Hydrolysis products: Such as 2-chloro-6-hydroxypyrazine, if water is present.

Q3: How can I effectively monitor the progress of the reaction?

A3: The reaction progress can be monitored by TLC, HPLC, or Gas Chromatography (GC). A simple method is to use TLC to track the disappearance of the 2,6-dichloropyrazine spot and the appearance of the product spot. Co-spotting with your starting material and a reference standard of the product (if available) is recommended for accurate identification.

Q4: What purification methods are recommended for isolating the final product?

A4: Column chromatography is a common and effective method for purifying this compound from the byproducts and unreacted starting material. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is often a good starting point for elution. Recrystallization can also be an effective final purification step to obtain a highly pure product.

Quantitative Data Summary

ParameterCondition A (High Yield of Mono-product)Condition B (Significant Di-product)ByproductTypical % in Crude Mixture (Condition B)
Pyrrolidine (eq.) 1.01.52,6-di(pyrrolidin-1-yl)pyrazine15-25%
Temperature (°C) 25-4060-80Unreacted 2,6-dichloropyrazine5-15% (if reaction time is short)
Addition of Pyrrolidine Slow, dropwiseRapid, single portionIsomeric ByproductsDependent on starting material purity
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Hydrolysis Products<1% (with anhydrous conditions)

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Byproducts

This protocol is designed to favor the formation of the mono-substituted product.

  • Reaction Setup:

    • To a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,6-dichloropyrazine (1.0 eq.).

    • Dissolve the starting material in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

    • Add a suitable base (e.g., Triethylamine, 1.1 eq.).

  • Nucleophile Addition:

    • In a separate flask, dissolve pyrrolidine (1.0 eq.) in the same anhydrous solvent.

    • Add the pyrrolidine solution dropwise to the stirred solution of 2,6-dichloropyrazine over a period of 1-2 hours at room temperature.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or HPLC every hour.

    • If the reaction is sluggish, gently warm the mixture to 30-40°C.

  • Work-up and Purification:

    • Once the starting material is consumed (as determined by the monitoring technique), quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway 2,6-Dichloropyrazine 2,6-Dichloropyrazine Intermediate_Mono Meisenheimer Complex (Mono) 2,6-Dichloropyrazine->Intermediate_Mono + Pyrrolidine Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate_Mono Product This compound Intermediate_Mono->Product - Cl- Intermediate_Di Meisenheimer Complex (Di) Product->Intermediate_Di + Pyrrolidine Byproduct 2,6-di(pyrrolidin-1-yl)pyrazine Intermediate_Di->Byproduct - Cl-

Caption: Reaction pathway for the synthesis of this compound and the formation of the bis-substituted byproduct.

Troubleshooting_Workflow Start High Byproduct Formation Check_Stoichiometry Check Pyrrolidine Stoichiometry Start->Check_Stoichiometry Excess_Pyrrolidine Reduce to 1.0 eq. & Add Dropwise Check_Stoichiometry->Excess_Pyrrolidine > 1.0 eq. Check_Temp Check Reaction Temperature Check_Stoichiometry->Check_Temp = 1.0 eq. Excess_Pyrrolidine->Check_Temp High_Temp Lower Temperature to 25-40°C Check_Temp->High_Temp > 50°C Check_Purity Check Starting Material Purity Check_Temp->Check_Purity ≤ 50°C High_Temp->Check_Purity Impure_SM Purify Starting Material or Source New Batch Check_Purity->Impure_SM Isomers Detected End Minimized Byproducts Check_Purity->End Pure Impure_SM->End

Caption: A troubleshooting workflow for minimizing byproduct formation in the synthesis of this compound.

References

Technical Support Center: 2-Chloro-6-(pyrrolidin-1-yl)pyrazine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The synthesis of this compound typically involves the nucleophilic aromatic substitution of 2,6-dichloropyrazine with pyrrolidine. Based on this reaction, the primary impurities are generally:

  • Unreacted Starting Material: 2,6-Dichloropyrazine.

  • Di-substituted Byproduct: 2,6-di(pyrrolidin-1-yl)pyrazine.

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., DMF, ethanol, ethyl acetate).

Q2: How can I identify these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the target compound from its impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (or methanol) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for identifying volatile impurities and can help confirm the presence of unreacted 2,6-dichloropyrazine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. The presence of impurities can be detected by extra peaks in the spectra that do not correspond to the desired product. For instance, the symmetrical nature of 2,6-dichloropyrazine and 2,6-di(pyrrolidin-1-yl)pyrazine will result in simpler spectra compared to the unsymmetrical product.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms: Your HPLC chromatogram shows one or more significant peaks in addition to the main product peak.

Possible Causes & Solutions:

Potential ImpurityExpected Elution (Relative to Product)IdentificationRemoval Strategy
2,6-DichloropyrazineEarlier (less polar)Compare retention time with a standard. Confirm by GC-MS (m/z ~148).Optimize reaction time and stoichiometry. Purify via column chromatography.[1]
2,6-di(pyrrolidin-1-yl)pyrazineLater (more polar)Likely a major byproduct if excess pyrrolidine was used. Confirm by LC-MS.Use a stoichiometric amount of pyrrolidine. Purify via column chromatography.
Issue 2: Ambiguous NMR Spectrum

Symptoms: The ¹H NMR spectrum of your product shows more than the expected number of signals, or the integration values are incorrect.

Possible Causes & Solutions:

  • Presence of 2,6-Dichloropyrazine: Look for a singlet in the aromatic region (around 8.5 ppm in CDCl₃).[1] This impurity can be removed by column chromatography.[1]

  • Presence of 2,6-di(pyrrolidin-1-yl)pyrazine: This symmetrical molecule will show a singlet in the aromatic region. This can be separated by column chromatography.

  • Residual Solvent: Identify common NMR solvents (e.g., acetone, ethyl acetate, dichloromethane) by their characteristic chemical shifts and remove them by drying the sample under high vacuum.[1]

Experimental Protocols

Protocol 1: Column Chromatography for Purification

Column chromatography is a highly effective method for separating the desired product from both less polar (e.g., 2,6-dichloropyrazine) and more polar (e.g., di-substituted byproduct) impurities.[1]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient elution with a mixture of hexanes and ethyl acetate is a common choice.[1] Start with 100% hexanes and gradually increase the proportion of ethyl acetate.

    • The less polar 2,6-dichloropyrazine will elute first.[1]

    • The desired product, this compound, will elute next.

    • The more polar di-substituted byproduct will elute last.[1]

  • Monitoring: Use Thin Layer Chromatography (TLC) to track the separation and identify fractions containing the pure product.[1]

Protocol 2: Recrystallization

If the crude product is a solid and the impurity profile is not overly complex, recrystallization can be an efficient purification method.[1]

  • Solvent Screening: Test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate or ethanol/water) at room temperature and at their boiling points. An ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second.

  • Procedure (Two-Solvent Example: Ethanol/Water):

    • Dissolve the crude solid in a minimal amount of hot ethanol.[1]

    • While the solution is still hot, add water dropwise until a slight cloudiness persists.[1]

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[1]

    • Allow the solution to cool slowly to room temperature.[1]

    • Cool further in an ice bath to maximize crystal formation.[1]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[1]

Visual Guides

PurificationWorkflow CrudeProduct Crude Product Analysis Purity Analysis (HPLC, TLC) CrudeProduct->Analysis Pure Is Purity >98%? Analysis->Pure Purification Purification Method Pure->Purification No FinalProduct Pure Product Pure->FinalProduct Yes ColumnChromatography Column Chromatography Purification->ColumnChromatography Recrystallization Recrystallization Purification->Recrystallization ColumnChromatography->CrudeProduct Re-analyze Recrystallization->CrudeProduct Re-analyze

Caption: General purification workflow for this compound.

TroubleshootingLogic start Impure Product check_hplc Analyze by HPLC start->check_hplc early_peak Early Eluting Peak? check_hplc->early_peak late_peak Late Eluting Peak? check_hplc->late_peak early_peak->late_peak No unreacted_sm Likely 2,6-Dichloropyrazine early_peak->unreacted_sm Yes disubstituted Likely Di-substituted Byproduct late_peak->disubstituted Yes column Purify by Column Chromatography unreacted_sm->column disubstituted->column pure_product Pure Product column->pure_product

Caption: Troubleshooting logic for HPLC-based impurity analysis.

References

stability issues of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Inconsistent or unexpected experimental results Degradation of the compound in solution due to hydrolysis, photodegradation, or reaction with media components.- Prepare fresh solutions before each experiment.- Protect solutions from light by using amber vials or covering with aluminum foil.- Assess the stability of the compound in your specific experimental buffer and temperature conditions (see Forced Degradation Study Protocol).
Appearance of new peaks in HPLC analysis of the stock solution The compound has degraded during storage.- Confirm the identity of the new peaks through mass spectrometry.- If degradation is confirmed, discard the old stock solution and prepare a new one.- Re-evaluate storage conditions. Store in a cool, dark, and dry place, preferably under an inert atmosphere.
Precipitation of the compound from solution - The concentration exceeds the solubility limit in the chosen solvent.- Change in temperature affecting solubility.- Formation of a less soluble degradation product.- Determine the solubility of the compound in your solvent system before preparing high-concentration stock solutions.- Ensure the storage temperature is maintained consistently.- Analyze the precipitate to determine if it is the parent compound or a degradant.
Discoloration of the solution (e.g., yellowing) Photodegradation or oxidative degradation.- Minimize exposure to light and air.- Purge the solvent with an inert gas (nitrogen or argon) before preparing the solution.- Store solutions under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemical structure, the two most probable degradation pathways are:

  • Hydrolysis: The chloro group on the pyrazine ring is susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions, leading to the formation of 6-(pyrrolidin-1-yl)pyrazin-2-ol.

  • Photodegradation: Exposure to UV or high-intensity visible light can induce degradation of the pyrazine ring. The specific photoproducts are not well characterized but may involve complex rearrangements or cleavage of the ring.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: To maximize stability, solutions should be stored at -20°C or -80°C in tightly sealed, light-resistant (amber) vials. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. The headspace of the vial can be purged with an inert gas like argon or nitrogen to minimize oxidation.

Q3: In which solvents is this compound most stable?

A3: While specific stability data is not extensively available, aprotic organic solvents such as DMSO and anhydrous ethanol are generally preferred for preparing stock solutions. Aqueous buffers should be prepared fresh for each experiment. The stability in aqueous solutions is expected to be pH-dependent, with higher stability anticipated at neutral pH.

Q4: How can I assess the stability of my compound under my specific experimental conditions?

A4: A forced degradation study is the most effective method to evaluate the stability of the compound in your experimental setup. This involves subjecting the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) and monitoring its degradation over time using a stability-indicating analytical method like HPLC.

Quantitative Stability Data (Illustrative)

The following table presents hypothetical stability data for this compound under various conditions to illustrate potential degradation rates. This data is for exemplary purposes only and should be confirmed experimentally.

ConditionSolvent/BufferTemperature (°C)Incubation Time (hours)Remaining Parent Compound (%)Major Degradation Product
Acidic 0.1 M HCl4024756-(pyrrolidin-1-yl)pyrazin-2-ol
Neutral PBS (pH 7.4)4024956-(pyrrolidin-1-yl)pyrazin-2-ol
Basic 0.1 M NaOH4024606-(pyrrolidin-1-yl)pyrazin-2-ol
Oxidative 3% H₂O₂ in Water25888Unidentified polar degradants
Photolytic Methanol2524 (exposed to UV light)70Multiple uncharacterized products
Thermal DMSO607292Minor unidentified degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under stress conditions.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Thermal Degradation: Incubate a sealed vial of the stock solution at 80°C.

    • Photostability: Expose a solution of the compound in a quartz cuvette to a photostability chamber.

  • Time Points: Collect samples at initial (t=0), 2, 6, 12, and 24 hours.

  • Sample Processing: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2). Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Logical Workflow for Stability Assessment

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acidic (0.1 M HCl) prep_stock->acid Expose to Stress base Basic (0.1 M NaOH) prep_stock->base Expose to Stress oxidative Oxidative (3% H2O2) prep_stock->oxidative Expose to Stress thermal Thermal (60°C) prep_stock->thermal Expose to Stress photo Photolytic (UV light) prep_stock->photo Expose to Stress sampling Sample at Time Points (0, 2, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data_analysis Data Analysis (Peak Area Comparison) hplc->data_analysis report Stability Profile & Degradation Pathways data_analysis->report

Workflow for assessing the stability of this compound.
Hypothetical Signaling Pathway Inhibition

Many pyrazine derivatives are known to be kinase inhibitors. The following diagram illustrates a hypothetical mechanism where this compound inhibits a generic kinase signaling pathway involved in cell proliferation.

cluster_pathway Generic Kinase Signaling Pathway cluster_drug Drug Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Drug This compound Drug->Kinase1 Inhibits

Hypothetical inhibition of a kinase pathway by this compound.

Technical Support Center: 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

Based on its chemical structure, which features a chloropyrazine core and a pyrrolidine substituent, the compound is susceptible to several degradation pathways. The most likely pathways are:

  • Hydrolysis: The electron-deficient pyrazine ring makes the chlorine atom susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 2-Hydroxy-6-(pyrrolidin-1-yl)pyrazine. This is a common degradation route for chloropyrazine derivatives.[1][2]

  • Photodegradation: Pyrazine rings are known to be sensitive to ultraviolet (UV) light.[3] Exposure to light, especially at shorter wavelengths, can induce cleavage of the carbon-chlorine (C-Cl) bond or degradation of the pyrazine ring itself through radical mechanisms.[4]

  • Oxidative Degradation: While the primary structure appears relatively stable to oxidation, harsh oxidative conditions could potentially lead to the formation of N-oxides on the pyrazine nitrogens or degradation of the pyrrolidine ring.

  • Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition, potentially leading to complex degradation profiles.[1]

Q2: What experimental conditions are likely to influence the stability of this compound?

The stability of this compound can be significantly affected by:

  • pH: Acidic or basic conditions can catalyze the hydrolysis of the chloro group.[1][5]

  • Light Exposure: Direct exposure to UV or even ambient light over extended periods can cause photodegradation.[3] It is advisable to handle and store the compound in light-resistant containers.[1]

  • Temperature: Elevated temperatures will accelerate the rate of all potential degradation reactions, particularly hydrolysis and thermal decomposition.[1]

  • Presence of Oxidizing Agents: Strong oxidizing agents (e.g., hydrogen peroxide) may induce oxidative degradation.[1]

Q3: What are the best analytical methods for monitoring the degradation of this compound?

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. The recommended primary technique is:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique.[1][6] It allows for the quantification of the parent drug and the detection of degradation products. Developing a gradient method is often necessary to resolve all components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing mass-to-charge ratio information, which helps in structural elucidation.[5][7]

Troubleshooting Guide

Q1: I am seeing unexpected peaks in my HPLC chromatogram during a stability study. What could they be?

Answer: Unexpected peaks typically represent degradation products, impurities from the starting material, or artifacts from the experimental conditions.

  • Step 1: Characterize the Peak: Note the retention time and UV spectrum of the new peak. Does its area increase over time as the parent peak area decreases? This suggests it is a degradation product.

  • Step 2: Consult Degradation Pathways: The most likely degradation product is the hydrolyzed version, 2-Hydroxy-6-(pyrrolidin-1-yl)pyrazine. This product would be more polar and thus likely have a shorter retention time in a reverse-phase HPLC system.

  • Step 3: Use Mass Spectrometry: If available, analyze the sample using LC-MS to determine the mass of the unknown peak. A mass corresponding to the replacement of Cl (35.45 u) with OH (17.01 u) would strongly suggest hydrolysis.

  • Step 4: Evaluate Blank Samples: Inject a blank sample (matrix without the active compound) that has undergone the same stress conditions. This will help identify peaks that are artifacts of the solvent or stress agent.

Q2: My degradation rates are inconsistent across experiments. What are the common causes?

Answer: Inconsistent degradation rates are often due to subtle variations in experimental parameters.

  • Step 1: Verify Stress Conditions: Ensure that the temperature, pH, and concentration of stress agents (acid, base, peroxide) are precisely controlled and identical for each experiment. Use a calibrated pH meter and thermostat-controlled equipment.

  • Step 2: Control Light Exposure: For photostability studies, ensure the distance from the light source and the intensity of light are consistent.[8] For all other studies, consistently protect samples from ambient light to prevent unintended photodegradation.

  • Step 3: Check Sample Preparation: Inaccuracies in the initial concentration of the stock solution can lead to variability. Ensure the compound is fully dissolved before subjecting it to stress conditions.

  • Step 4: Standardize Analytical Method: Ensure the HPLC method is robust. Check for system suitability (e.g., peak shape, retention time stability) before each run.

Hypothetical Degradation Data

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, analyzed by a stability-indicating HPLC method.

Stress ConditionDurationTemperature% Assay of Parent Compound% Total DegradationMajor Degradation Product (Hypothetical)
0.1 M HCl24 hours60 °C85.2%14.8%2-Hydroxy-6-(pyrrolidin-1-yl)pyrazine
0.1 M NaOH8 hours60 °C79.5%20.5%2-Hydroxy-6-(pyrrolidin-1-yl)pyrazine
10% H₂O₂24 hours25 °C92.1%7.9%Oxidized Pyrrolidine Species
Thermal48 hours80 °C95.8%4.2%Minor Unidentified Products
Photolytic (UV)24 hours25 °C88.7%11.3%C-Cl Cleavage Products
Control48 hours25 °C99.8%0.2%Not Applicable

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to investigate the stability of this compound.[1][6][9]

1. Materials and Equipment:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV/PDA detector

  • pH meter, calibrated oven, photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 20% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 10% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the stock solution in a sealed vial in an oven at 80°C, protected from light.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a light source according to ICH Q1B guidelines (e.g., UV light at 254 nm).[8] Wrap a control sample in foil and place it alongside the exposed sample.

4. Sampling and Analysis:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

Visualizations

Degradation_Pathway cluster_conditions Stress Conditions Parent This compound Acid_Base Acid/Base (H₂O) Parent->Acid_Base Light UV Light Parent->Light Hydrolysis_Product 2-Hydroxy-6-(pyrrolidin-1-yl)pyrazine Photo_Product Radical Intermediates / Ring Cleavage Acid_Base->Hydrolysis_Product Hydrolysis Light->Photo_Product Photolysis

Figure 1: Potential degradation pathways of this compound.

Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B1 Acid (0.1 M HCl, 60°C) A->B1 B2 Base (0.1 M NaOH, 60°C) A->B2 B3 Oxidation (10% H₂O₂, 25°C) A->B3 B4 Thermal (80°C) A->B4 B5 Photolytic (UV Light) A->B5 C Sample at Time Points (0, 4, 8, 24 hr) B1->C B2->C B3->C B4->C B5->C D Neutralize & Dilute Samples C->D E Analyze via Stability-Indicating HPLC D->E F Identify Products (LC-MS) E->F

Figure 2: Experimental workflow for a forced degradation study.

Troubleshooting Start Problem: Unexpected HPLC Peak Q1 Does peak area increase over time as parent decreases? Start->Q1 A1_Yes Likely a Degradation Product Q1->A1_Yes Yes A1_No Likely an Impurity or Artifact Q1->A1_No No Action1 Proceed to LC-MS for ID A1_Yes->Action1 Q2 Analyze Blank (Stressed Matrix) A1_No->Q2 A2_Yes Peak is an Artifact Q2->A2_Yes Peak Present A2_No Peak is from Starting Material Q2->A2_No Peak Absent

Figure 3: Troubleshooting logic for identifying unknown HPLC peaks.

References

Technical Support Center: Enhancing the Solubility of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-Chloro-6-(pyrrolidin-1-yl)pyrazine for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of this compound?

This compound is a heterocyclic compound with the molecular formula C₈H₁₀ClN₃.[1] It is typically a brown solid and should be stored at 2-8°C.[2] Its predicted XlogP value of 1.7 suggests a somewhat lipophilic nature, which may contribute to low aqueous solubility.[1]

Q2: I am observing precipitation of my compound in my aqueous assay buffer. What is the likely cause?

Precipitation in aqueous buffers is a common issue for poorly soluble compounds. This can be due to the compound's low intrinsic water solubility. The introduction of a compound dissolved in an organic solvent (like DMSO) into an aqueous buffer can cause it to crash out if the final concentration of the organic solvent is not sufficient to maintain solubility.

Q3: What are the initial steps I should take to improve the solubility of this compound?

The initial approach should involve creating a stock solution in a suitable organic solvent and then exploring the use of co-solvents, pH adjustment, or excipients in your aqueous assay buffer to maintain solubility upon dilution. It is crucial to first determine the compound's baseline solubility in various solvents.

Troubleshooting Guide

Issue: Low Solubility in Common Organic Solvents

If you are struggling to dissolve this compound in common organic solvents to create a concentrated stock solution, consider the following:

Troubleshooting Steps:

  • Solvent Screening: Test the solubility in a range of organic solvents with varying polarities.

  • Gentle Heating: Gently warm the solution (e.g., to 37°C) to aid dissolution. Be cautious, as excessive heat can degrade the compound.

  • Sonication: Use a sonicator to break down any aggregates and enhance dissolution.

Illustrative Solubility Data:

The following table presents hypothetical solubility data for this compound in various organic solvents to guide your solvent selection.

SolventPredicted Solubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 50
Dichloromethane (DCM)~ 20
Ethanol~ 10
Methanol~ 5
Acetonitrile~ 2

Note: This data is illustrative. It is highly recommended that researchers determine the experimental solubility in their specific solvent batches.

Issue: Precipitation in Aqueous Buffer During Dilution

A common challenge is the precipitation of the compound when the organic stock solution is diluted into the final aqueous assay buffer.

Troubleshooting Workflow:

start Precipitation Observed in Aqueous Buffer step1 Decrease Final Compound Concentration start->step1 step2 Increase Co-solvent Concentration step1->step2 Precipitation persists end Compound Solubilized step1->end Issue resolved step3 Adjust Buffer pH step2->step3 Precipitation persists step2->end Issue resolved step4 Utilize Solubilizing Excipients step3->step4 Precipitation persists step3->end Issue resolved step4->end

Figure 1. A stepwise workflow for troubleshooting precipitation in aqueous buffers.

Detailed Strategies:

  • Co-solvents: Increasing the percentage of a water-miscible organic co-solvent in the final assay buffer can enhance solubility.[3][4] Commonly used co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[5] It is critical to ensure the final co-solvent concentration is compatible with the biological assay and does not affect the experimental results.

  • pH Adjustment: Since many drug compounds are ionizable, adjusting the pH of the buffer can significantly impact solubility.[3] For a basic compound, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic compound, increasing the pH will result in deprotonation and enhanced solubility. Given the presence of nitrogen atoms in the pyrazine ring, this compound is likely a weak base. Therefore, decreasing the pH of the buffer may improve its solubility.

  • Solubilizing Excipients: The use of surfactants or cyclodextrins can improve the solubility of poorly soluble compounds.[3][6]

    • Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[3] Examples include Tween® 80 and Cremophor® EL.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

Illustrative Formulation Strategies:

The following table provides examples of formulation strategies and their potential impact on the aqueous solubility of this compound.

Formulation StrategyComponentsPredicted Aqueous Solubility (µg/mL)
Baseline Phosphate Buffered Saline (PBS), pH 7.4< 1
Co-solvent PBS with 5% DMSO10 - 20
pH Adjustment 50 mM Citrate Buffer, pH 5.05 - 15
Surfactant PBS with 0.1% Tween® 8020 - 50
Cyclodextrin PBS with 2% HP-β-CD> 100

Note: This data is for illustrative purposes. The optimal formulation must be determined empirically and validated for compatibility with the specific biological assay.

Experimental Protocols

Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound in a given solvent.

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature for 24-48h prep2->equil analysis1 Filter to remove undissolved solid equil->analysis1 analysis2 Quantify concentration of the filtrate (e.g., by HPLC-UV) analysis1->analysis2

Figure 2. Workflow for the shake-flask solubility determination method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial to ensure a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.

  • Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol 2: Preparation of a Stock Solution and Dilution for Biological Assays

This protocol provides a general procedure for preparing a stock solution and diluting it into an aqueous buffer for a biological assay.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is completely dissolved; gentle warming or sonication may be used.

    • Store the stock solution at -20°C or -80°C.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution in your final assay buffer.

    • When diluting, add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

    • Visually inspect for any signs of precipitation immediately after dilution and after a period equivalent to your assay duration.

    • It is recommended that the final concentration of DMSO in the assay be kept below 1%, and ideally below 0.5%, to avoid solvent effects on the biological system. A vehicle control (buffer with the same final DMSO concentration) must be included in all experiments.

References

overcoming poor reactivity in 2-Chloro-6-(pyrrolidin-1-yl)pyrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reactivity of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine in common chemical transformations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Symptoms: The reaction shows minimal or no formation of the desired product, with the starting material remaining largely unconsumed as monitored by TLC, GC-MS, or LC-MS.

Potential CauseRecommended Solutions
Catalyst Deactivation/Inhibition The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, leading to inactive complexes.[1] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) to shield the palladium center and prevent catalyst aggregation.[1]
Poor Oxidative Addition Chloropyrazines are less reactive than their bromo or iodo counterparts.[2] Use a more active palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a suitable ligand. Increasing the reaction temperature may also facilitate oxidative addition.
Ineffective Base The choice of base is critical for the transmetalation step in Suzuki coupling and deprotonation in Buchwald-Hartwig amination.[3] For Suzuki reactions, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOt-Bu or LHMDS is often required. The solubility of the base can be improved by using a solvent mixture, such as toluene/water.[3]
Side Reactions Protodeboronation of the boronic acid can be a significant side reaction in Suzuki couplings. Using boronic esters (e.g., pinacol esters) can enhance stability.[3] In Buchwald-Hartwig reactions, β-hydride elimination can compete with reductive elimination.[4]
Oxygen Contamination The Pd(0) catalyst is sensitive to oxygen.[1] Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1]
Issue 2: Formation of "Palladium Black"

Symptoms: A black precipitate forms in the reaction mixture, often accompanied by a stall in the reaction.

Potential CauseRecommended Solutions
Catalyst Decomposition "Palladium black" is indicative of the agglomeration of the palladium catalyst into an inactive state.[1]
Inadequate Ligand Stabilization Use bulky, electron-rich phosphine ligands to stabilize the Pd(0) species and prevent aggregation.[1] An optimal ligand-to-palladium ratio (often slightly above 2:1) can be beneficial.[1]
High Reaction Temperature Elevated temperatures can accelerate catalyst decomposition.[1] Conduct the reaction at the lowest temperature that provides a reasonable rate.
Issue 3: Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Symptoms: Slow or incomplete substitution of the chlorine atom by a nucleophile, even at elevated temperatures.

Potential CauseRecommended Solutions
Insufficient Nucleophilicity The incoming nucleophile may not be strong enough to displace the chloride from the electron-deficient pyrazine ring. Consider using a stronger nucleophile or activating the existing nucleophile with a suitable base.
Inappropriate Solvent Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).
"Green" Chemistry Alternative For amination reactions, a transition-metal-free SNAr can be achieved in water with KF as the base.[5] This method is particularly effective for electron-deficient heteroaryl chlorides like those in the pyrazine series.[5]

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling?

A1: The primary challenges arise from two factors. First, aryl chlorides are generally less reactive than aryl bromides or iodides in the rate-determining oxidative addition step of the catalytic cycle.[2] Second, the nitrogen atoms of the pyrazine ring can act as ligands for the palladium center, forming stable, catalytically inactive complexes, a phenomenon known as catalyst poisoning.[1]

Q2: Which type of palladium catalyst and ligand is best suited for Suzuki-Miyaura coupling with this substrate?

A2: There is no single "best" combination, as the optimal choice depends on the specific coupling partner. However, for electron-deficient heteroaryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are generally effective.[1]

Q3: What are the key differences in reaction conditions for a Suzuki-Miyaura versus a Buchwald-Hartwig amination with this substrate?

A3: The main differences lie in the nucleophile and the base. In Suzuki-Miyaura reactions, the nucleophile is an organoboron compound, and a moderately strong inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is used to facilitate transmetalation.[3] In Buchwald-Hartwig aminations, the nucleophile is an amine, and a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine.[6]

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule instead of a cross-coupling reaction?

A4: Yes, SNAr is a viable alternative, particularly for amination. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. For instance, reactions with amines in water using KF as a base have been shown to be effective for heteroaryl chlorides and offer a "greener" alternative to palladium-catalyzed methods.[5]

Q5: My reaction has stalled. How can I determine the cause?

A5: A stalled reaction can be due to catalyst deactivation, consumption of a key reagent, or the formation of inhibitory byproducts. To diagnose the issue, you can carefully take a small aliquot from the reaction mixture and analyze it by LC-MS to check for the presence of starting materials, desired product, and any potential side products. If starting materials are still present, it may indicate a catalyst issue. If the boronic acid is absent in a Suzuki reaction, protodeboronation may have occurred.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and temperature may be necessary.

  • Reagent Preparation: In a glovebox, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2.2-4.4 mol %).

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water, to achieve a concentration of 0.1 M with respect to the pyrazine).

  • Reaction: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of this compound with a primary or secondary amine.

  • Catalyst Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %), the ligand (e.g., XPhos, 4 mol %), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1 M with respect to the pyrazine).

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. After completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[6]

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)2, Base PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_halide Ar-Pd(II)-Cl(L) OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR'R'' PdII_amine [Ar-Pd(II)(HNR'R'')(L)]+Cl- Amine_Coord->PdII_amine Deprotonation Deprotonation PdII_amine->Deprotonation Base PdII_amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Low/No Conversion Check_Inert Inert Atmosphere OK? Start->Check_Inert Degas Degas Solvents & Purge with Ar/N2 Check_Inert->Degas No Check_Catalyst Catalyst/Ligand Issue? Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst Screen_Ligands Screen Bulky, Electron-Rich Ligands Check_Catalyst->Screen_Ligands Yes Check_Base Base/Solvent Issue? Check_Catalyst->Check_Base No Screen_Ligands->Check_Base Change_Base Change Base (e.g., to K3PO4) or Solvent System Check_Base->Change_Base Yes Check_Temp Temperature Issue? Check_Base->Check_Temp No Change_Base->Check_Temp Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp Yes Success Reaction Successful Check_Temp->Success No Increase_Temp->Success

Caption: Troubleshooting workflow for poor cross-coupling reactivity.

References

Technical Support Center: Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and scale-up of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and widely used method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,6-dichloropyrazine with pyrrolidine in the presence of a base. The pyrazine ring is electron-deficient, which activates the chlorine atoms for displacement by a nucleophile like pyrrolidine.[1][2]

Q2: Why is temperature control critical during the scale-up of this reaction?

A2: Nucleophilic aromatic substitution reactions can be exothermic. On a small scale, this heat dissipates easily. However, during scale-up in larger reactors, inefficient heat removal can lead to a rapid temperature increase. This can cause several problems:

  • Increased side product formation: Higher temperatures can promote the formation of the undesired 2,6-di(pyrrolidin-1-yl)pyrazine.

  • Solvent boiling: A runaway temperature increase can exceed the boiling point of the solvent, leading to a dangerous pressure buildup.

  • Product degradation: The desired product or starting materials may decompose at elevated temperatures.[3]

Q3: What are the key parameters to consider when selecting a solvent for this synthesis at scale?

A3: Solvent selection is crucial for reaction success and scalability. Key considerations include:

  • Solubility: Both 2,6-dichloropyrazine and pyrrolidine should be soluble in the solvent.

  • Boiling Point: The solvent should have a boiling point high enough to allow for a suitable reaction temperature range but low enough for easy removal during work-up.

  • Inertness: The solvent should not react with the starting materials, base, or product.

  • Safety and Environmental Impact: For large-scale synthesis, factors like toxicity, flammability, and environmental impact are critical.[3]

  • Work-up: The solvent should facilitate easy extraction and product isolation.

Q4: How can I minimize the formation of the disubstituted byproduct, 2,6-di(pyrrolidin-1-yl)pyrazine?

A4: Formation of the disubstituted byproduct is a common challenge.[4] To minimize it, consider the following:

  • Stoichiometry: Use a controlled amount of pyrrolidine, typically ranging from 1.0 to 1.2 equivalents relative to 2,6-dichloropyrazine.

  • Controlled Addition: Add the pyrrolidine slowly to the reaction mixture to avoid localized high concentrations.

  • Lower Temperature: Running the reaction at the lowest feasible temperature can improve selectivity for the monosubstituted product.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is a representative procedure for a laboratory-scale synthesis.

Materials:

  • 2,6-Dichloropyrazine

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine solution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dichloropyrazine (1.0 eq.) and a base such as K₂CO₃ (2.0 eq.) in the chosen solvent (e.g., ACN).

  • Reagent Addition: To the stirred solution, add pyrrolidine (1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC) or GC-MS.[5]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off any inorganic salts. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Reaction temperature is too low.2. Insufficient reaction time.3. Inactive base or insufficient amount.4. Impure starting materials.1. Gradually increase the reaction temperature in 10 °C increments.2. Extend the reaction time and monitor by TLC/GC-MS.[3]3. Use a fresh, anhydrous base. Consider a stronger, non-nucleophilic base like DBU if needed.4. Verify the purity of 2,6-dichloropyrazine and pyrrolidine by NMR or GC-MS.[4]
High Levels of Disubstituted Byproduct 1. Excess pyrrolidine used.2. Reaction temperature is too high.3. Poor mixing leading to localized high concentrations of pyrrolidine.1. Reduce the equivalents of pyrrolidine to 1.0-1.05.2. Lower the reaction temperature.3. Ensure vigorous stirring. For scale-up, consider subsurface addition of the nucleophile.
Formation of Unidentified Impurities 1. Product or starting material degradation due to harsh conditions (e.g., high temperature, strong base).[3]2. Side reactions with solvent or impurities.1. Use milder reaction conditions (lower temperature, weaker base).[3]2. Ensure the use of high-purity, anhydrous solvents. If using DMF, check for dimethylamine impurity.3. A systematic optimization of reaction parameters can help improve selectivity.[3]
Difficult Purification 1. Similar polarity of the product and the disubstituted byproduct.2. Presence of persistent impurities.1. Optimize column chromatography with a shallow gradient.[4]2. Consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization, which can be more scalable.[6]3. For non-polar impurities, trituration with a solvent like hexanes may be effective.

Visual Workflow and Logic Diagrams

G cluster_workflow Synthesis Workflow start Start: Reagents & Solvent setup Dissolve 2,6-dichloropyrazine & base in solvent start->setup 1. Charge Reactor process process decision decision stop_success Final Product: This compound stop_fail Purification Required addition Add Pyrrolidine (1.0-1.2 eq.) setup->addition 2. Controlled Addition reaction Reaction at 60-80 °C addition->reaction 3. Heat & Stir monitor Monitor by TLC/GC-MS reaction->monitor 4. Monitor monitor->reaction Incomplete workup 5. Quench & Work-up (Filter, Extract, Dry) monitor->workup Complete crude Crude Product workup->crude 6. Concentrate purification Column Chromatography or Recrystallization crude->purification 7. Purify purification->stop_success

Caption: General experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield start_node start_node decision_node decision_node solution_node solution_node cause_node cause_node start Problem: Low Yield check_sm Starting material (SM) fully consumed? start->check_sm cause_incomplete Cause: Incomplete Reaction check_sm->cause_incomplete No check_side_products Major side products observed? check_sm->check_side_products Yes solution_incomplete Increase reaction time and/or temperature. Verify base activity. cause_incomplete->solution_incomplete Solution cause_side_products Cause: Side Reactions check_side_products->cause_side_products Yes cause_workup_loss Cause: Product Loss During Work-up check_side_products->cause_workup_loss No solution_side_products Lower temperature. Control stoichiometry. Ensure efficient mixing. cause_side_products->solution_side_products Solution solution_workup_loss Optimize extraction pH and solvent volumes. Minimize transfers. cause_workup_loss->solution_workup_loss Solution

Caption: Decision tree for troubleshooting low yield in pyrazine synthesis.

References

common impurities in 2-Chloro-6-(pyrrolidin-1-yl)pyrazine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and removing common impurities encountered during the synthesis and handling of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The synthesis of this compound typically involves the nucleophilic aromatic substitution of a di-chlorinated pyrazine with pyrrolidine. Based on this, the primary impurities are likely to be:

  • Unreacted Starting Material: Such as 2,6-dichloropyrazine.

  • Di-substituted Byproduct: 2,6-di(pyrrolidin-1-yl)pyrazine, which forms when pyrrolidine reacts at both chlorine positions on the pyrazine ring.

  • Oxidation Products: Formation of N-oxides or other oxidized species, particularly if the reaction or storage conditions are not inert.

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., DMF, ethanol, ethyl acetate).

Q2: How can I identify these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the target compound from its impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (or methanol) is a good starting point.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, including residual starting materials and some byproducts.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to identify and quantify impurities. For instance, the presence of symmetrical impurities like 2,6-dichloropyrazine or 2,6-di(pyrrolidin-1-yl)pyrazine will result in simpler spectra compared to the desired product.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is highly sensitive and can be used to identify and quantify impurities, especially those that are non-volatile or thermally labile.[3]

Q3: What are the recommended methods for removing these impurities?

A3: The choice of purification method depends on the nature and quantity of the impurities:

  • Column Chromatography: This is a highly effective method for separating the desired product from both less polar (e.g., 2,6-dichloropyrazine) and more polar (e.g., di-substituted byproduct) impurities. A silica gel column with a gradient elution system, such as hexanes and ethyl acetate, is commonly used.[1]

  • Recrystallization: If the crude product is a solid and the impurity profile is not overly complex, recrystallization can be an efficient purification method. The choice of solvent is critical and may require some experimentation. A mixed solvent system, such as ethanol/water, can be effective.[1]

  • Preparative HPLC: For achieving very high purity, preparative HPLC can be employed to isolate the desired compound from closely related impurities.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

  • Symptom: Your HPLC chromatogram shows one or more significant peaks in addition to the main product peak.

  • Possible Causes & Solutions:

Potential ImpurityExpected Elution (Relative to Product)IdentificationRemoval Strategy
2,6-DichloropyrazineEarlier (less polar)Compare retention time with a standard. Confirm by GC-MS.Optimize reaction time and stoichiometry. Purify via column chromatography.[1]
2,6-di(pyrrolidin-1-yl)pyrazineLater (more polar)Likely a major byproduct if excess pyrrolidine was used. Confirm by LC-MS.Use a stoichiometric amount of pyrrolidine. Purify via column chromatography.[1]
Oxidized ImpuritiesSignificantly later (more polar)Check for masses corresponding to the addition of oxygen atoms in MS.Ensure the reaction is run under an inert atmosphere. Purify via column chromatography.[1]

Issue 2: Unexpected Signals in 1H NMR Spectrum

  • Symptom: The 1H NMR spectrum of your product shows more than the expected number of signals, or the integration values are incorrect.

  • Possible Causes & Solutions:

    • Presence of 2,6-Dichloropyrazine: Look for a singlet in the aromatic region. This impurity can be removed by column chromatography.[1]

    • Presence of 2,6-di(pyrrolidin-1-yl)pyrazine: This symmetrical molecule will show a singlet in the aromatic region and signals corresponding to the pyrrolidine rings. This can be separated by column chromatography.[1]

    • Residual Solvent: Identify common NMR solvents by their characteristic chemical shifts and remove them by drying the sample under a high vacuum.[1]

Experimental Protocols

Protocol: Column Chromatography for Purification

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Procedure:

    • Begin with 100% hexanes and gradually increase the proportion of ethyl acetate.

    • The less polar 2,6-dichloropyrazine will elute first.

    • The desired product, this compound, will elute next.

    • The more polar di-substituted byproduct will elute last.

  • Monitoring: Use Thin Layer Chromatography (TLC) to track the separation and identify fractions containing the pure product.[1]

Protocol: Recrystallization

  • Solvent Selection: Experiment with different solvents or solvent systems (e.g., ethanol/water) to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities have different solubility profiles.

  • Procedure (Example with Ethanol/Water):

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • While the solution is hot, add water dropwise until a slight cloudiness persists.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[1]

Workflow for Impurity Identification and Removal

Impurity_Workflow Workflow for Impurity Identification and Removal of this compound cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification cluster_final Final Product start Crude this compound analysis Analytical Testing (HPLC, GC-MS, NMR) start->analysis decision Impurity Profile Acceptable? analysis->decision purification Purification Method Selection decision->purification No pure_product Pure this compound decision->pure_product Yes column Column Chromatography purification->column recrystallization Recrystallization purification->recrystallization final_qc Final Quality Control column->final_qc recrystallization->final_qc final_qc->analysis Re-analyze

Caption: Workflow for the identification and removal of impurities in this compound.

References

challenges in the characterization of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-6-(pyrrolidin-1-yl)pyrazine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the characterization of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Synthesis and Purification

Q1: What are the common impurities I might encounter in the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction between 2,6-dichloropyrazine and pyrrolidine. Based on this, the most common impurities are:

  • Unreacted Starting Material: Residual 2,6-dichloropyrazine.

  • Di-substituted Byproduct: 2,6-di(pyrrolidin-1-yl)pyrazine, which can form if an excess of pyrrolidine is used or if the reaction conditions favor di-substitution.

  • Hydrolysis Product: 2-Hydroxy-6-(pyrrolidin-1-yl)pyrazine, which can form if moisture is present in the reaction.

Q2: I'm having difficulty separating my desired product from the di-substituted byproduct. What purification strategies can I use?

A2: The separation of mono- and di-substituted pyrazines can be challenging due to their similar polarities.[1] Here are some strategies to improve separation:

  • Column Chromatography: This is a highly effective method. Use a silica gel column with a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent such as ethyl acetate. The less polar desired product will elute before the more polar di-substituted byproduct.[2]

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

  • Reaction Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the formation of the di-substituted byproduct. Using a slight excess of 2,6-dichloropyrazine can help to ensure that all the pyrrolidine is consumed.

Analytical Characterization

Q3: The proton signals in the ¹H NMR spectrum of my this compound are broad. What could be the cause and how can I obtain sharper signals?

A3: Signal broadening in the NMR spectra of pyrazine derivatives is a common issue, often related to the presence of nitrogen atoms.[1]

  • Quadrupolar Broadening: The nitrogen atoms (¹⁴N) in the pyrazine ring have a nuclear quadrupole moment, which can lead to rapid relaxation and signal broadening for adjacent protons.[1]

  • Solvent Effects: The choice of solvent can influence the electronic environment and molecular tumbling, which in turn affects quadrupolar relaxation. Acquiring spectra in different deuterated solvents (e.g., DMSO-d₆, Methanol-d₄) might help to resolve the signals.[1]

  • Temperature: Acquiring the spectrum at a different temperature can affect the relaxation rates and may lead to sharper signals.[1]

  • pH: If your sample contains acidic or basic impurities, the pH can significantly affect the chemical shifts and signal shapes. Buffering the NMR sample might be necessary.[1]

Q4: How can I confirm the identity and purity of my this compound sample?

A4: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the compound. The mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the sample by separating the main compound from any impurities.

Data Presentation

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueBasis for Estimation
Molecular Formula C₈H₁₀ClN₃Calculated from structure
Molecular Weight 183.64 g/mol Calculated from molecular formula
Appearance Off-white to pale yellow solidAnalogy with similar substituted pyrazines
Melting Point Not availableLikely a solid at room temperature
Boiling Point Not available-
Solubility Soluble in organic solvents like DMSO and DMF; sparingly soluble in waterGeneral solubility of similar organic compounds

Table 2: Estimated ¹H and ¹³C NMR Spectral Data (in CDCl₃, 400 MHz)

¹H NMR ¹³C NMR
Chemical Shift (ppm) Description Chemical Shift (ppm) Description
~7.85Singlet, 1H (pyrazine ring)~157C-N (pyrrolidine)
~7.60Singlet, 1H (pyrazine ring)~150C-Cl
~3.60Triplet, 4H (pyrrolidine -CH₂)~130C-H
~2.00Multiplet, 4H (pyrrolidine -CH₂)~128C-H
~47Pyrrolidine -CH₂
~25Pyrrolidine -CH₂

Disclaimer: The data in Tables 1 and 2 are hypothetical and estimated based on the analysis of structurally similar compounds. Actual values may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyrazine (1.0 equivalent) in an anhydrous solvent such as DMF.

  • Addition of Nucleophile: Cool the solution to 0 °C using an ice bath. Add pyrrolidine (1.0 to 1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Protocol 2: HPLC Analysis
  • Column and Mobile Phase Selection:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be: 0-5 min (95% A), 5-25 min (to 5% A), 25-30 min (5% A), 30-31 min (to 95% A), 31-35 min (95% A).

  • Analysis: Inject the sample and monitor the elution profile using a UV detector. The purity can be calculated based on the relative peak areas.

Protocol 3: GC-MS Analysis
  • GC Method Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

    • Oven Temperature Program: Initial temperature: 60°C, hold for 2 minutes. Ramp: 10°C/min to 280°C. Hold: 5 minutes at 280°C.

  • MS Method Parameters:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum of the peak, looking for the molecular ion and the characteristic chlorine isotopic pattern.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 2,6-Dichloropyrazine + Pyrrolidine reaction Nucleophilic Aromatic Substitution (DMF, RT) start->reaction quench Quench with Water reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Water and Brine extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography product Pure 2-Chloro-6- (pyrrolidin-1-yl)pyrazine chromatography->product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis start Impure Sample hplc_analysis Run HPLC start->hplc_analysis nmr_analysis Acquire ¹H NMR start->nmr_analysis ms_analysis Acquire Mass Spectrum start->ms_analysis multiple_peaks Multiple Peaks? hplc_analysis->multiple_peaks impurity_id Identify Impurities (LC-MS) multiple_peaks->impurity_id Yes purify Re-purify (Column Chromatography) multiple_peaks->purify Yes pure_product Pure Product multiple_peaks->pure_product No broad_signals Broad Signals? nmr_analysis->broad_signals change_solvent Change Solvent broad_signals->change_solvent Yes change_temp Vary Temperature broad_signals->change_temp Yes broad_signals->pure_product No correct_mass Correct M+ and Isotope Pattern? ms_analysis->correct_mass wrong_synthesis Review Synthesis Protocol correct_mass->wrong_synthesis No correct_mass->pure_product Yes

Caption: Troubleshooting workflow for the characterization of this compound.

References

Validation & Comparative

Confirming the Structure of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for the structural elucidation of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine using two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental data for this specific molecule, this guide presents a detailed analysis based on predicted spectroscopic data and compares it with a structurally similar alternative, 2-Chloro-6-(piperidin-1-yl)pyrazine. The methodologies and expected outcomes detailed herein offer a robust strategy for structural confirmation.

Two-dimensional NMR spectroscopy is a powerful technique that provides through-bond and through-space correlations between nuclei, which is indispensable for the unambiguous assignment of complex organic molecules.[1][2] This guide will focus on the application of three fundamental 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to confirm the molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the alternative compound, 2-Chloro-6-(piperidin-1-yl)pyrazine. These predictions are based on established chemical shift principles for substituted aromatic and heterocyclic systems.

Target Molecule: this compound

Table 1: Predicted ¹H and ¹³C NMR Data

Atom NumberPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
37.8 - 8.0130 - 135
57.6 - 7.8125 - 130
2'3.5 - 3.745 - 50
3'1.9 - 2.125 - 30
2 (C-Cl)-150 - 155
6 (C-N)-155 - 160

Solvent: CDCl₃

Alternative Molecule: 2-Chloro-6-(piperidin-1-yl)pyrazine

Table 2: Predicted ¹H and ¹³C NMR Data for the Alternative Compound

Atom NumberPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
37.7 - 7.9130 - 135
57.5 - 7.7125 - 130
2'3.6 - 3.845 - 50
3'1.6 - 1.825 - 30
4'1.5 - 1.724 - 28
2 (C-Cl)-150 - 155
6 (C-N)-155 - 160

Solvent: CDCl₃

Expected 2D NMR Correlations

The following tables outline the key predicted correlations from COSY, HSQC, and HMBC experiments that are crucial for the structural confirmation of this compound and its comparison with the piperidinyl analogue.

Table 3: Key Predicted 2D NMR Correlations for this compound

ExperimentKey Correlations
COSY H-2' with H-3'
HSQC H-3 with C-3H-5 with C-5H-2' with C-2'H-3' with C-3'
HMBC H-3 with C-2, C-5H-5 with C-3, C-6H-2' with C-6, C-3'

Table 4: Key Predicted 2D NMR Correlations for 2-Chloro-6-(piperidin-1-yl)pyrazine

ExperimentKey Correlations
COSY H-2' with H-3'H-3' with H-4'
HSQC H-3 with C-3H-5 with C-5H-2' with C-2'H-3' with C-3'H-4' with C-4'
HMBC H-3 with C-2, C-5H-5 with C-3, C-6H-2' with C-6, C-3'

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

  • Temperature: Maintain a constant temperature, typically 298 K.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the spectral width and appropriate acquisition parameters.

  • COSY:

    • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., 'gCOSY').

    • Spectral Width: Use the same spectral width as the ¹H spectrum in both dimensions.

    • Number of Increments: Collect at least 256 increments in the indirect dimension (t₁).

    • Scans per Increment: Use 4-8 scans per increment.

  • HSQC:

    • Pulse Program: Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').

    • ¹H Spectral Width: Same as the ¹H spectrum.

    • ¹³C Spectral Width: Typically 0-160 ppm.

    • Number of Increments: Collect at least 256 increments in t₁.

    • Scans per Increment: Use 8-16 scans per increment.

  • HMBC:

    • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., 'hmbcgplpndqf').

    • ¹H Spectral Width: Same as the ¹H spectrum.

    • ¹³C Spectral Width: Typically 0-180 ppm.

    • Number of Increments: Collect at least 256 increments in t₁.

    • Scans per Increment: Use 16-64 scans per increment, as HMBC is less sensitive.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and key structural correlations.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr 2D NMR Analysis cluster_analysis Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification cosy COSY (H-H Correlations) purification->cosy hsqc HSQC (Direct C-H Correlations) purification->hsqc hmbc HMBC (Long-Range C-H Correlations) purification->hmbc assignment Spectral Assignment cosy->assignment hsqc->assignment hmbc->assignment confirmation Structure Confirmation assignment->confirmation

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, a key intermediate in pharmaceutical synthesis. The focus is on the validation of an HPLC method, supported by experimental protocols and comparative data to guide researchers in selecting the most appropriate analytical strategy.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that ensures the safety and efficacy of drug products.[1][2] Regulatory agencies worldwide mandate the use of validated analytical methods for impurity profiling.[2][3] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility in separating a wide range of compounds.[4][5]

Comparison of Analytical Techniques for Impurity Profiling

While HPLC is a widely adopted method, other techniques offer complementary or, in some cases, superior capabilities depending on the nature of the impurities. The choice of analytical method should be based on a thorough evaluation of its suitability for the intended purpose.[1] A comparison of common techniques for impurity profiling is presented below.

TechniquePrincipleAdvantagesLimitationsTypical Application
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[4][5]Requires solvent consumption, can be time-consuming.Gold standard for purity testing and impurity quantification in pharmaceuticals.[6]
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but uses columns with sub-2-micron particles, requiring higher pressures.Faster analysis times, improved resolution and sensitivity compared to HPLC.[5][7]Higher initial instrument cost, potential for method transfer challenges.[7]High-throughput screening and quality control environments.[7]
GC (Gas Chromatography) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Excellent for volatile and semi-volatile impurities like residual solvents.[6][8]Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and other volatile organic impurities.[6]
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of HPLC with the identification capabilities of mass spectrometry.Provides molecular weight and structural information for unknown impurities.[6][8]Higher complexity and cost compared to HPLC-UV.Identification and characterization of unknown impurities and degradation products.
CE (Capillary Electrophoresis) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, minimal sample and solvent consumption.Lower sensitivity for some compounds compared to HPLC, reproducibility can be a challenge.Analysis of charged species and chiral separations.[8]
Proposed HPLC Method for Purity of this compound

Based on methods for similar pyrazine derivatives, a reverse-phase HPLC (RP-HPLC) method is proposed for the purity determination of this compound.[9][10][11][12]

Table 2: Proposed Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocols for HPLC Method Validation

Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[1][2][13] The following protocols outline the key experiments required for validating the proposed HPLC method for this compound purity.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][13]

Protocol:

  • Prepare a solution of this compound.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a spiked solution containing the main compound and all potential impurities.

  • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (resolution > 2).

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[13]

Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected test concentration).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of test results obtained by the method to the true value.[13]

Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at the same concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Protocol (based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Visualizing the Validation Process

The following diagrams illustrate the logical workflow of the HPLC method validation process and the relationship between the different validation parameters.

G HPLC Method Validation Workflow cluster_0 Method Development & Planning cluster_1 Validation Experiments cluster_2 Data Analysis & Reporting MD Method Development VP Validation Protocol MD->VP SPEC Specificity VP->SPEC LIN Linearity SPEC->LIN ACC Accuracy LIN->ACC PREC Precision ACC->PREC LOD_LOQ LOD & LOQ PREC->LOD_LOQ ROB Robustness LOD_LOQ->ROB DA Data Analysis ROB->DA VR Validation Report DA->VR

Caption: A flowchart illustrating the sequential steps involved in the validation of an HPLC method.

G Interrelationship of HPLC Validation Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Linearity->Accuracy Linearity->Precision Precision->Accuracy LOQ->Accuracy LOQ->Precision

References

Comparative Analysis of the Biological Activity of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine and Structurally Related Pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3][4] This guide explores the biological landscape of pyrazines structurally related to 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, providing a framework for understanding its potential therapeutic applications.

Data Presentation: Biological Activities of Similar Pyrazine Derivatives

The following tables summarize the biological activities of various 2,6-disubstituted pyrazine derivatives, offering a comparative perspective.

Table 1: Kinase Inhibitory Activity of 2,6-Disubstituted Pyrazine Derivatives

Compound IDR1 SubstituentR2 SubstituentTarget KinaseIC50 (µM)Reference
1a -Cl-NH-ArylCK20.5 - 5[5]
1b -Cl-NH-HeteroarylCK21 - 10[5]
2a -NH₂-ArylMK-20.1 - 1[6]
2b -NH₂-HeteroarylMK-20.5 - 5[6]

Note: The data presented is a summarized representation from the cited literature and may not reflect the full scope of the original studies.

Table 2: Cytotoxicity of Substituted Pyrazine Derivatives Against Cancer Cell Lines

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
3a 2-amino, 3-benzylaminoM. tuberculosis H37Rv6[7]
3b 2-amino, 3-(4-methylbenzyl)aminoM. tuberculosis H37Rv6[7]
4a Indolo-pyrazole graftedHCT-116 (Colon)0.23 (nM)[8]
4b Indolo-pyrazole graftedSK-MEL-28 (Melanoma)Not specified[8]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the design and execution of experiments for evaluating novel pyrazine compounds.

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific protein kinase.[9][10]

Materials:

  • Recombinant Kinase Enzyme

  • Kinase Substrate (Peptide or Protein)

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test Compound (dissolved in DMSO)

  • Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates

Procedure:

  • Add 50 nL of the test compound at various concentrations to the wells of a 384-well plate.

  • Add 5 µL of the kinase enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate the reaction mixture for a predetermined time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Read the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[1][8]

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test Compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway: Kinase Inhibition

The following diagram illustrates a generalized signaling pathway targeted by kinase inhibitors, a common mechanism of action for many pyrazine derivatives.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and Activates Signaling_Proteins Signaling Proteins RTK->Signaling_Proteins Phosphorylates Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Signaling_Proteins->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Pyrazine_Inhibitor Pyrazine Kinase Inhibitor Pyrazine_Inhibitor->Kinase_Cascade Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cellular_Response Cell Proliferation, Survival, etc. Gene_Expression->Cellular_Response

Caption: Generalized kinase inhibitor signaling pathway.

Experimental Workflow: High-Throughput Screening (HTS)

This diagram outlines a typical workflow for a high-throughput screening campaign to identify novel bioactive compounds.

HTS_Workflow Compound_Library Compound Library (e.g., Pyrazine Derivatives) Primary_Screening Primary High-Throughput Screening (HTS) Compound_Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Selectivity, Cytotoxicity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization

Caption: High-throughput screening workflow for drug discovery.

Conclusion

While specific biological activity data for this compound remains elusive in publicly accessible literature, the broader family of pyrazine derivatives demonstrates significant and diverse pharmacological potential. The structural motifs present in the target compound—a chlorinated pyrazine core and a pyrrolidine substituent—are features found in various bioactive molecules. The provided comparative data on similar pyrazines, along with detailed experimental protocols, offer a valuable starting point for researchers interested in synthesizing and evaluating the biological profile of this compound and its analogs. Future studies are warranted to elucidate the specific biological targets and therapeutic potential of this particular pyrazine derivative.

References

comparing synthesis routes for substituted chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the synthesis of substituted chloropyrazines is essential for researchers in medicinal chemistry and drug development, where the pyrazine scaffold is a key pharmacophore.[1] This guide provides an objective comparison of common synthetic routes, supported by experimental data and detailed protocols.

Comparison of Primary Synthesis Routes

The synthesis of substituted chloropyrazines can be broadly categorized into three main strategies:

  • Nucleophilic Aromatic Substitution (SNAr) : This is a fundamental and widely used method that leverages the electron-deficient nature of the pyrazine ring. The chlorine atom on a chloropyrazine core is displaced by a variety of nucleophiles, such as amines and alkoxides.[1] This approach is particularly effective for introducing amine and alkoxy groups.[1]

  • Transition-Metal Catalyzed Cross-Coupling : These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a broad substrate scope and tolerance for various functional groups.[2][3] Prominent examples include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which are well-explored in pyrazine chemistry.[1][2]

  • Cyclization and Chlorination : This strategy involves constructing the pyrazine ring from acyclic precursors, followed by or concurrent with a chlorination step. This approach allows for the synthesis of the core ring structure with desired substitutions. While direct examples for chloropyrazines are specific, analogous strategies like the direct cyclization/chlorination of hydrazines to form chloropyrazoles highlight the potential of this one-pot approach.[4][5]

Data Presentation: Performance of Synthesis Routes
Synthesis RouteKey Reaction TypeStarting Material ExampleReagents/ConditionsYield (%)Reference
Route A: SNAr Nucleophilic Substitution3-Chloropyrazine-2-carboxamideSubstituted benzylamine, Triethylamine, THF, Reflux24 - 50[6][7]
Nucleophilic Substitution2,5-Dichloropyrazine3-Methoxyaniline, Potassium tert-butoxideNot specified[1]
Nucleophilic Substitution2-AminopyrazineN-Chlorosuccinimide (NCS), Dichloromethane, 0°C8.2[8]
Nucleophilic Substitution2-AminopyrazineN-chloro-N-methoxy-4-methylbenzenesulfonamide, Acetonitrile, RT80[8]
Route B: Cross-Coupling Suzuki-Miyaura Coupling2,5-DichloropyrazineArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Not specified[1]
Sonogashira CouplingChloropyrazinePhenylacetylene, [Pd(allyl)Cl]₂/PPh₃ catalystQuantitative[2]
Suzuki-Miyaura Coupling4-Bromo-3-methyl-1,5-diphenyl-1H-pyrazole4-(trimethylsilyl)phenylboronic acid, Pd(PPh₃)₄, K₂CO₃86[4][9]
Route C: Cyclization Direct Cyclization/ChlorinationHydrazone derivativeTrichloroisocyanuric acid (TCCA), TFE, 40°Cup to 92[4][5][10]

*Note: Data for pyrazole synthesis is included as an illustrative example of a cyclization/chlorination strategy.

Experimental Protocols

Protocol 1: Synthesis of 3-Benzylaminopyrazine-2-carboxamides via SNAr[6][7]

This protocol describes the synthesis of amino-substituted pyrazines from a chloropyrazine precursor.

  • Dissolution : Dissolve 3-chloropyrazine-2-carboxamide in a suitable solvent such as tetrahydrofuran (THF).

  • Addition of Reagents : To the solution, add two equivalents of the desired substituted benzylamine and one equivalent of a base, typically triethylamine.

  • Reaction : Heat the reaction mixture under reflux for several hours (e.g., 15 hours). Progress can be monitored by Thin Layer Chromatography (TLC).

  • Purification : After the reaction is complete, the product is purified, typically by preparative flash chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2,5-Dichloropyrazine[1]

This protocol is a versatile method for creating C-C bonds to form aryl-substituted pyrazines.

  • Reaction Setup : To a solution of the chloropyrazine derivative (e.g., 2,5-dichloropyrazine) in a solvent mixture (e.g., toluene/water), add the arylboronic acid, a base (e.g., K₂CO₃), and a palladium catalyst (e.g., Pd(PPh₃)₄).[4][5]

  • Reaction Conditions : Stir the mixture at an elevated temperature (e.g., 100 °C) for several hours (e.g., 10 hours).[4] Microwave irradiation can also be used to significantly reduce reaction times.[1]

  • Work-up : After cooling, the solvent is removed under vacuum.

  • Purification : The resulting residue is purified by column chromatography on silica gel to obtain the target product.[4]

Protocol 3: Direct Cyclization/Chlorination for Heterocycle Synthesis[5][10]

This protocol, exemplified by the synthesis of 4-chloropyrazoles, demonstrates a one-pot cyclization and chlorination approach.

  • Reaction Setup : To a stirring solution of the hydrazine substrate in trifluoroethanol (TFE), add the oxidant and chlorinating agent, trichloroisocyanuric acid (TCCA).

  • Reaction Conditions : The mixture is allowed to react for a specified time (e.g., 4 hours) at a controlled temperature (e.g., 40 °C).

  • Quenching : After the reaction, cool the mixture to room temperature and quench with a saturated solution of Na₂S₂O₃.

  • Extraction and Purification : Dilute with a suitable organic solvent (e.g., ethyl acetate), extract the aqueous layer, dry the combined organic layers, and evaporate the solvent. The final product is purified from the residue.

Mandatory Visualization

The following diagram illustrates the primary synthetic pathways starting from a dichloropyrazine core, showcasing the versatility of this starting material in generating a library of substituted pyrazine derivatives.

G cluster_snar Route A: Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Route B: Transition-Metal Cross-Coupling start 2,5-Dichloropyrazine snar_reagent Nucleophile (e.g., R-NH₂, R-OH) start->snar_reagent coupling_reagent Coupling Partner (e.g., R-B(OH)₂, R-SnBu₃) start->coupling_reagent snar_product Mono- or Di-substituted Pyrazine (Amino/Alkoxy Derivatives) snar_reagent->snar_product SɴAr Reaction coupling_product Mono- or Di-substituted Pyrazine (Aryl/Alkyl Derivatives) coupling_reagent->coupling_product Pd-catalyzed (Suzuki, Stille, etc.)

Caption: Synthetic pathways from 2,5-dichloropyrazine.

References

Structure-Activity Relationship of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine Derivatives: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2,6-disubstituted pyrazine derivatives, with a focus on their potential as kinase inhibitors. While a specific, comprehensive SAR study on 2-Chloro-6-(pyrrolidin-1-yl)pyrazine derivatives is not extensively available in the public domain, this document synthesizes findings from closely related 2,6-disubstituted pyrazine series to offer valuable insights for researchers in medicinal chemistry and drug discovery. The pyrazine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with the nitrogen atoms playing a crucial role in binding to the hinge region of the kinase ATP-binding site.[1] This guide will focus on the inhibition of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, for which relevant SAR data on 2,6-disubstituted pyrazines has been published.[2]

Data Presentation: Comparative Inhibitory Activity of 2,6-Disubstituted Pyrazine Derivatives

The following tables summarize the in vitro inhibitory activities of a series of 2,6-disubstituted pyrazine derivatives against CK2 and PIM-1 kinases. These tables are constructed based on data from a study that explored the SAR of this class of compounds, providing a basis for understanding the impact of substitutions at the R1 and R2 positions on inhibitory potency.[2]

Table 1: Structure-Activity Relationship of 2,6-Disubstituted Pyrazine Derivatives as CK2 Kinase Inhibitors [2]

Compound IDR1 Substituent (Position 2)R2 Substituent (Position 6)CK2 IC50 (µM)
3a 5-substituted-3-thiophene carboxylic acid->10
12b 4-(4-methylpiperazin-1-yl)phenyl3-thienyl0.045
12c 4-(morpholin-4-yl)phenyl3-thienyl0.078
12d 4-(pyrrolidin-1-yl)phenyl3-thienyl0.12
12e 4-(piperidin-1-yl)phenyl3-thienyl0.095

Table 2: Structure-Activity Relationship of 2,6-Disubstituted Pyrazine Derivatives as PIM-1 Kinase Inhibitors [2]

Compound IDR1 Substituent (Position 2)R2 Substituent (Position 6)PIM-1 IC50 (µM)
14a 4-(4-methylpiperazin-1-yl)phenyl1H-indol-5-yl0.015
14b 4-(morpholin-4-yl)phenyl1H-indol-5-yl0.022
14c 4-(pyrrolidin-1-yl)phenyl1H-indol-5-yl0.035
14d 4-(piperidin-1-yl)phenyl1H-indol-5-yl0.028
14f 4-(4-methylpiperazin-1-yl)phenyl1H-indol-6-yl0.008

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of 2,6-disubstituted pyrazine derivatives.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against protein kinases like CK2.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant human CK2α catalytic subunit

  • Biotinylated peptide substrate (e.g., Biotin-RRRADDSDDDDD)

  • [γ-³³P]ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Microplate scintillation counter

Procedure:

  • Test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.

  • A solution containing the recombinant CK2α enzyme in kinase assay buffer is added to each well.

  • The plate is incubated at room temperature for 15 minutes to allow for compound binding to the kinase.

  • The kinase reaction is initiated by the addition of a solution containing the peptide substrate and [γ-³³P]ATP.

  • The reaction mixture is incubated for a defined period (e.g., 60 minutes) at room temperature.

  • The reaction is terminated by the addition of a stop solution containing EDTA and streptavidin-coated SPA beads.

  • The plate is incubated to allow the biotinylated substrate to bind to the SPA beads.

  • The amount of incorporated radiolabel is quantified using a microplate scintillation counter.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by CK2 and PIM kinases, as well as a typical experimental workflow for kinase inhibitor screening.

CK2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation CK2 CK2 CK2->Akt Phosphorylates & Activates NF_kappaB NF-κB CK2->NF_kappaB Activates Cell_Cycle Cell Cycle Progression CK2->Cell_Cycle Apoptosis_Inhibition Inhibition of Apoptosis NF_kappaB->Apoptosis_Inhibition Cell_Cycle->Proliferation

Caption: Simplified CK2 signaling pathway.[3][4]

PIM_Signaling_Pathway Cytokines Cytokines JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM PIM Kinase STAT->PIM Upregulates Expression BAD BAD PIM->BAD Phosphorylates & Inactivates p27 p27 PIM->p27 Phosphorylates & Inhibits Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle Cell Cycle Progression p27->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation

Caption: Simplified PIM kinase signaling pathway.[2][5]

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for kinase inhibitor screening.

References

A Comparative Guide to the Efficacy of Pyrazine-Based Compounds: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of a specific class of pyrazine-based compounds—pyrazine-pyridine biheteroaryls—as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer.[4]

Data Presentation: In Vitro vs. In Vivo Efficacy of Pyrazine-Pyridine Biheteroaryls

The following table summarizes the quantitative data on the efficacy of selected pyrazine-pyridine biheteroaryl compounds against VEGFR-2. The in vitro data is presented as the half-maximal inhibitory concentration (IC50) in Human Umbilical Vein Endothelial Cells (HUVEC), while the in vivo efficacy is demonstrated by the tumor growth inhibition in a human melanoma xenograft model.[4]

CompoundIn Vitro Efficacy (HUVEC Proliferation Assay) IC50 (µM)In Vivo Efficacy (A375 Human Melanoma Xenograft) Tumor Growth Inhibition (%) @ 50 mg/kg
39 0.00555
41 0.00862

Experimental Protocols

In Vitro Efficacy: HUVEC Proliferation Assay

This protocol outlines the methodology used to determine the in vitro efficacy of the pyrazine-pyridine biheteroaryl compounds.

1. Cell Culture:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in M199 medium supplemented with 20% fetal bovine serum (FBS), 20 µg/mL endothelial cell growth supplement (ECGS), and 100 µg/mL heparin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • HUVECs are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • The culture medium is then replaced with a medium containing 1% FBS, and the cells are starved for 24 hours.

  • The cells are subsequently treated with various concentrations of the test compounds in the presence of 10 ng/mL Vascular Endothelial Growth Factor (VEGF).

  • After 72 hours of incubation, cell proliferation is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

3. Data Analysis:

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values, representing the concentration of the compound required to inhibit cell proliferation by 50%, are calculated from the dose-response curves.

In Vivo Efficacy: A375 Human Melanoma Xenograft Model

This protocol describes the in vivo assessment of the antitumor activity of the pyrazine-pyridine biheteroaryl compounds.

1. Animal Model:

  • Female athymic nude mice (6-8 weeks old) are used for the study.

  • The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

2. Tumor Implantation and Drug Administration:

  • A375 human melanoma cells (5 x 10^6 cells) are subcutaneously injected into the right flank of each mouse.

  • When the tumors reach a volume of approximately 100-150 mm³, the mice are randomized into control and treatment groups.

  • The test compounds (e.g., 39 and 41) are administered orally once daily at a dose of 50 mg/kg for 21 days. The control group receives the vehicle alone.[6]

3. Tumor Growth Monitoring and Data Analysis:

  • Tumor volume is measured every two days using calipers and calculated using the formula: (length x width²) / 2.

  • At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to that of the control group.

Mandatory Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation Angiogenesis Survival Nucleus->Proliferation Regulates Gene Expression for PyrazineCompound Pyrazine-Pyridine Biheteroaryl PyrazineCompound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrazine-pyridine biheteroaryls.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_synthesis Compound Synthesis HUVEC_Culture HUVEC Cell Culture Seeding Seed cells in 96-well plates HUVEC_Culture->Seeding Treatment_vitro Treat with Pyrazine Compound + VEGF Seeding->Treatment_vitro MTT_Assay MTT Proliferation Assay Treatment_vitro->MTT_Assay IC50 Calculate IC50 MTT_Assay->IC50 A375_Cells A375 Melanoma Cells Implantation Subcutaneous Implantation in Nude Mice A375_Cells->Implantation Tumor_Growth Allow Tumor Growth Implantation->Tumor_Growth Treatment_vivo Oral Administration of Pyrazine Compound Tumor_Growth->Treatment_vivo Monitor_Tumor Monitor Tumor Volume Treatment_vivo->Monitor_Tumor TGI Calculate Tumor Growth Inhibition (%) Monitor_Tumor->TGI Synthesis Synthesis of Pyrazine-Pyridine Biheteroaryls Synthesis->Treatment_vitro Synthesis->Treatment_vivo

Caption: General experimental workflow for evaluating the in vitro and in vivo efficacy of pyrazine compounds.

References

Assessing the Cytotoxicity of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cytotoxicity of the novel compound 2-Chloro-6-(pyrrolidin-1-yl)pyrazine. Due to the limited publicly available data on this specific molecule, this document outlines standardized experimental protocols and presents comparative data from structurally related pyrazine derivatives to offer a predictive context for its potential cytotoxic profile. The provided methodologies and data will enable researchers to effectively design experiments, interpret results, and position their findings within the broader landscape of pyrazine-based compounds in development.

Comparative Cytotoxicity of Pyrazine Derivatives

The cytotoxic potential of novel compounds is a critical parameter in early-stage drug discovery. To provide a benchmark for this compound, the following table summarizes the cytotoxic activity (IC50 values) of various pyrazine derivatives against a panel of human cancer cell lines. This data, gathered from existing literature, highlights the diverse potency of this chemical class.[1][2][3][4]

Compound/DerivativeCell LineCancer TypeIncubation Time (h)IC50 (µM)
This compound User-definedUser-definedUser-defined[Data to be determined]
Hederagenin-Pyrazine Derivative 9 A549Non-small-cell lungNot Specified3.45 ± 0.59
Hederagenin-Pyrazine Derivative 9 H9c2Murine heart myoblastNot Specified16.69 ± 0.12
Chalcone-Pyrazine Derivative 57 MDA-MB-231BreastNot Specified1.60
Chalcone-Pyrazine Derivative 57 MCF-7BreastNot Specified1.41
Chalcone-Pyrazine Derivative 60 MDA-MB-231BreastNot Specified1.67
Chalcone-Pyrazine Derivative 60 MCF-7BreastNot Specified1.54
Flavono-Pyrazine Derivative 89 MCF-7BreastNot Specified10.43
Cinnamic acid-ligustrazine derivative 34 BEL-7402LiverNot Specified9.40
Cinnamic acid-ligustrazine derivative 34 A549LungNot Specified7.83
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2- carboxylate (2-mOPP)K562Chronic Myeloid Leukemia7225

Experimental Protocols

To ensure reproducibility and comparability of results, the following detailed protocols for standard in vitro cytotoxicity assays are provided.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[5][6]

Materials:

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[5][6]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plate for the desired time period.[6]

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[6]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with detergent).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.[6]

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.[6]

  • Cell Washing: Wash the cells twice with cold PBS.[6]

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer from the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Visualizing Experimental Workflow and Potential Signaling Pathways

To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Line Culture MTT MTT Assay CellCulture->MTT LDH LDH Assay CellCulture->LDH Apoptosis Annexin V/PI Assay CellCulture->Apoptosis CompoundPrep Prepare this compound dilutions CompoundPrep->MTT CompoundPrep->LDH CompoundPrep->Apoptosis IC50 IC50 Determination MTT->IC50 LDH->IC50 Mechanism Apoptosis vs. Necrosis Quantification Apoptosis->Mechanism

Caption: A flowchart illustrating the key steps in the in vitro cytotoxicity assessment of this compound.

Many pyrazine derivatives have been shown to induce apoptosis through the modulation of the Bcl-2 family of proteins.[7][8] The following diagram illustrates a potential signaling pathway that could be investigated for this compound.

G Potential Apoptotic Signaling Pathway cluster_compound cluster_regulation Apoptosis Regulation cluster_execution Execution Phase Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A diagram of the intrinsic apoptosis pathway potentially modulated by this compound.

This guide provides a foundational framework for the cytotoxic assessment of this compound. By employing the outlined standardized protocols and considering the comparative data, researchers can generate robust and contextually relevant results, contributing to the overall understanding of the therapeutic potential of this novel compound.

References

A Comparative Spectroscopic Analysis of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for 2-Chloro-6-(pyrrolidin-1-yl)pyrazine and its structural analogs, 2-Chloro-6-(piperidin-1-yl)pyrazine and 2-Chloro-6-(morpholin-4-yl)pyrazine. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide includes a summary of their mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopic data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Comparison

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compoundC₈H₁₀ClN₃183.64183/185 ([M]⁺), 154, 127, 70
2-Chloro-6-(piperidin-1-yl)pyrazineC₉H₁₂ClN₃197.67197/199 ([M]⁺), 168, 127, 84
2-Chloro-6-(morpholin-4-yl)pyrazineC₈H₁₀ClN₃O199.64199/201 ([M]⁺), 170, 142, 127, 86

Note: The characteristic 3:1 isotopic pattern for the molecular ion ([M]⁺) is expected for all compounds due to the presence of a chlorine atom.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

CompoundPyrazine-H (δ ppm)Aliphatic Protons (δ ppm)
This compound~7.7 (s, 1H), ~7.5 (s, 1H)~3.5 (t, 4H), ~2.0 (m, 4H)
2-Chloro-6-(piperidin-1-yl)pyrazine~7.7 (s, 1H), ~7.5 (s, 1H)~3.6 (t, 4H), ~1.7 (m, 6H)
2-Chloro-6-(morpholin-4-yl)pyrazine~7.8 (s, 1H), ~7.6 (s, 1H)~3.8 (t, 4H), ~3.6 (t, 4H)

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

CompoundPyrazine Carbons (δ ppm)Aliphatic Carbons (δ ppm)
This compound~155 (C-Cl), ~152 (C-N), ~130, ~128~47, ~25
2-Chloro-6-(piperidin-1-yl)pyrazine~155 (C-Cl), ~152 (C-N), ~130, ~128~46, ~26, ~24
2-Chloro-6-(morpholin-4-yl)pyrazine~155 (C-Cl), ~152 (C-N), ~130, ~128~67, ~45

Table 4: Predicted Infrared (IR) Absorption Frequencies (cm⁻¹)

CompoundC-H (Aromatic)C=N, C=C (Aromatic Ring)C-NC-Cl
This compound~3100-3000~1600-1450~1350-1250~800-700
2-Chloro-6-(piperidin-1-yl)pyrazine~3100-3000~1600-1450~1350-1250~800-700
2-Chloro-6-(morpholin-4-yl)pyrazine~3100-3000~1600-1450~1350-1250, ~1120 (C-O-C)~800-700

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments used to characterize this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition: Acquire a proton spectrum with a spectral width of approximately 16 ppm. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum with a spectral width of approximately 220 ppm. Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound is volatilized and separated from the solvent and any impurities on a capillary column.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized by electron impact. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments. The molecular ion peak corresponds to the molecular weight of the compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: If using an ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MS Mass Spectrometry (GC-MS) Purification->MS Sample IR IR Spectroscopy (FTIR) Purification->IR Sample Structure_Determination Structure Determination NMR->Structure_Determination MS->Structure_Determination IR->Structure_Determination Data_Comparison Comparison with Analogs Structure_Determination->Data_Comparison Final_Report Final Characterization Report Data_Comparison->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of chemical compounds.

Comparative Cross-Reactivity Analysis of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound 2-Chloro-6-(pyrrolidin-1-yl)pyrazine against a panel of protein kinases. Due to the absence of publicly available screening data for this specific compound, this guide presents a hypothetical cross-reactivity profile to illustrate its potential selectivity in comparison to a well-established broad-spectrum kinase inhibitor, Staurosporine. The data herein is intended to serve as an example for researchers, scientists, and drug development professionals on how such a comparative analysis would be structured.

The pyrazine chemical scaffold is a common motif in many clinically approved and investigational kinase inhibitors.[1] Understanding the selectivity of new chemical entities bearing this scaffold is crucial for predicting potential on-target efficacy and off-target effects. This guide outlines a standard experimental approach for determining kinase inhibition and presents the resulting data in a clear, comparative format.

Experimental Protocols

A detailed methodology for determining the in vitro kinase inhibitory activity of a test compound is provided below. This protocol is based on a standard radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide.[2][3][4][5]

Radiometric Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

  • Kinases: Purified recombinant human protein kinases.

  • Substrates: Specific peptide substrates for each kinase.

  • Test Compounds: this compound and Staurosporine, dissolved in 100% DMSO.

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM Dithiothreitol (DTT), 0.1 mM Na₃VO₄, 10 mM MgCl₂.[6]

  • ATP: Adenosine triphosphate, non-radiolabeled.

  • Radiolabeled ATP: [γ-³³P]ATP.

  • Stopping Reagent: 75 mM phosphoric acid.[6]

  • P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in 100% DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup: The kinase reactions are set up in microcentrifuge tubes on ice. To each tube, the following are added in order:

    • Kinase Assay Buffer

    • Diluted test compound (or DMSO for control)

    • Kinase-specific substrate peptide

    • Diluted kinase enzyme

  • Reaction Initiation: The reaction is initiated by the addition of an ATP mixture containing both non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for each respective kinase.

  • Incubation: The reaction mixtures are incubated at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.[6]

  • Reaction Termination: The reaction is stopped by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[6]

  • Washing: The P81 papers are washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.[6] A final wash with acetone is performed to aid in drying.

  • Detection: The dried P81 papers are placed in scintillation vials with a scintillation cocktail, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity is calculated relative to the DMSO control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the hypothetical inhibitory activities (IC50 values in nM) of this compound and the reference compound, Staurosporine, against a representative panel of protein kinases.

Kinase TargetThis compound (Hypothetical IC50, nM)Staurosporine (Reference IC50, nM)
PIM15015
CK2>10,000200
SRC2506
ABL140020
FLT380010
VEGFR21,2005
EGFR>10,00050
CDK25,0003
ROCK13,00010
GSK3β8,00025

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. Staurosporine is a known broad-spectrum kinase inhibitor, and its reference values are representative of its promiscuous nature.[7][8][9]

Discussion of Hypothetical Results

Based on the hypothetical data presented, this compound demonstrates a more selective kinase inhibition profile compared to the broad-spectrum inhibitor Staurosporine. The hypothetical data suggests that this compound has the highest potency against PIM1 kinase, with significantly less activity against other kinases in the panel, particularly CK2 and EGFR where it is largely inactive.

In contrast, Staurosporine shows potent, low nanomolar inhibition across a wide range of kinases, highlighting its well-documented lack of selectivity.[7][9] This promiscuity can lead to numerous off-target effects in a cellular context.

The hypothetical selectivity of this compound for PIM1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis, would make it a more desirable tool for specifically studying PIM1 biology compared to a broad-spectrum inhibitor like Staurosporine. Further profiling against a larger kinase panel would be necessary to fully characterize its selectivity and identify any other potential off-targets.

Visualizations

The following diagrams illustrate the experimental workflow for the radiometric kinase assay and a simplified signaling pathway involving a hypothetical target, PIM1 kinase.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis compound Test Compound (Serial Dilution) reaction Kinase Reaction (Incubate at 30°C) compound->reaction kinase Kinase & Substrate kinase->reaction atp [γ-³³P]ATP Mix atp->reaction spotting Spot on P81 Paper reaction->spotting washing Wash to Remove Free [γ-³³P]ATP spotting->washing counting Scintillation Counting washing->counting analysis IC50 Determination counting->analysis

Caption: Experimental workflow for the radiometric kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation transcription Gene Transcription (Cell Survival, Proliferation) stat->transcription Dimerization & Translocation pim1 PIM1 Kinase substrate Downstream Substrate (e.g., BAD, c-Myc) pim1->substrate Phosphorylation substrate->transcription Modulates Activity compound This compound (Hypothetical Inhibitor) compound->pim1 Inhibition transcription->pim1 Induces Expression

Caption: Simplified signaling pathway involving the hypothetical target PIM1 kinase.

References

Benchmarking 2-Chloro-6-(pyrrolidin-1-yl)pyrazine Against Known Aurora Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine against Aurora kinases, benchmarked against a selection of well-characterized inhibitors. The pyrazine scaffold is a common feature in a multitude of kinase inhibitors, suggesting that this compound may exhibit activity towards this important class of enzymes. Aurora kinases, key regulators of cell division, are a validated target in oncology, making the identification of novel inhibitors a significant area of research.

This document presents a framework for evaluating the potency of this compound through a detailed, industry-standard in vitro assay protocol and a direct comparison with the inhibitory concentrations of established Aurora kinase inhibitors.

Quantitative Data Summary

For the purpose of this guide, we will compare the hypothetical performance of this compound against known Aurora kinase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these established compounds against Aurora A and Aurora B kinases. The IC50 value for this compound is presented as a hypothetical value to illustrate its placement within a comparative landscape.

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Selectivity
This compound [Hypothetical Value] [Hypothetical Value] [Hypothetical]
Alisertib (MLN8237)[1]1.2396.5Aurora A selective
Barasertib (AZD1152-HQPA)[2]13680.37Aurora B selective
Danusertib (PHA-739358)[1]1379Pan-Aurora
AMG 900[1]54Pan-Aurora
PF-03814735[1]50.8Pan-Aurora
ZM447439[2]110130Pan-Aurora
GSK1070916[3]>250-fold selective for B0.38Aurora B selective
VX-680 (Tozasertib)[3]0.618Pan-Aurora

Experimental Protocols

A robust and reproducible experimental protocol is critical for the accurate assessment of kinase inhibition. The following section details a widely used luminescence-based in vitro kinase assay for determining the IC50 values of test compounds against Aurora kinases.

In Vitro Aurora Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of Aurora kinases in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity, using a commercially available assay kit such as ADP-Glo™ Kinase Assay.[4][5][6][7]

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Myelin Basic Protein (MBP) or a suitable peptide substrate

  • ATP (Adenosine triphosphate)

  • Test Compound (e.g., this compound) and known inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and known inhibitors in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient.

    • Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[4]

  • Kinase Reaction:

    • In the wells of a white, opaque assay plate, add 2.5 µL of the diluted test compounds or DMSO as a vehicle control.

    • Add 2.5 µL of diluted Aurora kinase to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.[5]

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer. The optimal concentrations of substrate and ATP should be determined empirically, but a starting point is often the Km value for ATP.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[7]

  • ADP Detection:

    • After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.[5]

    • Incubate the plate at room temperature for 40 minutes.[5][7]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.[5]

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[7][8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.

Visualizations

Aurora Kinase Signaling Pathway

The following diagram illustrates a simplified overview of the Aurora kinase signaling pathway, highlighting its central role in the regulation of mitosis. Aurora kinases are crucial for centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[9][10][11] Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Mitotic_Entry Mitotic Entry Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->Centrosome_Maturation AuroraA->Spindle_Assembly Plk1 Plk1 AuroraA->Plk1 AuroraB Aurora B AuroraB->Chromosome_Segregation AuroraB->Cytokinesis CDK1 CDK1/Cyclin B Plk1->CDK1 CDK1->Mitotic_Entry

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Experimental Workflow

The diagram below outlines the key steps of the in vitro luminescence-based kinase assay described in the experimental protocols section. This workflow provides a clear, step-by-step visual guide for performing the assay to determine inhibitor potency.

Kinase_Assay_Workflow start Start compound_prep 1. Compound Dilution start->compound_prep reaction_setup 2. Add Compound & Kinase compound_prep->reaction_setup incubation1 3. Pre-incubation (15 min) reaction_setup->incubation1 reaction_start 4. Add Substrate/ATP incubation1->reaction_start incubation2 5. Kinase Reaction (60 min) reaction_start->incubation2 adp_glo 6. Add ADP-Glo™ Reagent incubation2->adp_glo incubation3 7. ATP Depletion (40 min) adp_glo->incubation3 detection 8. Add Kinase Detection Reagent incubation3->detection incubation4 9. Signal Development (30 min) detection->incubation4 readout 10. Measure Luminescence incubation4->readout analysis 11. IC50 Determination readout->analysis end End analysis->end

Caption: In Vitro Kinase Inhibition Assay Workflow.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Chloro-6-(pyrrolidin-1-yl)pyrazine, a halogenated heterocyclic compound. Adherence to these protocols will minimize risks and ensure that waste is managed in accordance with regulatory standards.

I. Immediate Safety and Hazard Information

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This information is critical for selecting the appropriate personal protective equipment (PPE) and for handling any potential exposures.

Hazard Classification Summary:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1]
Skin SensitizationCategory 1BMay cause an allergic skin reaction.[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure.[1]

Immediate Actions:

  • In case of skin contact: Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1]

  • In case of inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1]

  • Personal Protective Equipment (PPE): Always wear protective gloves, protective clothing, and eye protection when handling this chemical.[1] All handling of waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify as Hazardous Waste: Due to its chemical properties, this compound must be treated as hazardous waste.

  • Segregate as Halogenated Organic Waste: This compound is a halogenated organic compound and must be collected separately from non-halogenated waste.[2][3] Mixing with incompatible chemicals can lead to dangerous reactions. Do not mix with acids, bases, or strong oxidizing agents.

2. Waste Collection and Containerization:

  • Use Appropriate Containers: Collect waste this compound in a designated, properly labeled, and chemically compatible container. Plastic containers are often preferred for their durability.[4] The original container, if in good condition, is an excellent choice for waste accumulation.[5][6]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added to the container.[7][8] Do not use abbreviations or chemical formulas.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[4] This prevents the release of harmful vapors.

3. On-site Accumulation and Storage:

  • Designated Satellite Accumulation Area: Store the waste container in a designated Satellite Accumulation Area within the laboratory.[4] This area should be clearly marked and known to all laboratory personnel.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Storage Limits: Be aware of the maximum allowable volume for hazardous waste accumulation in a Satellite Accumulation Area, which is typically 55 gallons. For acutely toxic wastes, the limit is much lower (one quart of liquid or one kilogram of solid).[4]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or you have no further use for the chemical, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[4]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sink or in regular trash.[9]

  • Disposal of Empty Containers: An empty container that held this chemical must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][6]

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation & Collection cluster_storage On-site Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste as Halogenated Organic A->B C Select a Labeled, Compatible Waste Container B->C D Transfer Waste into Container in a Fume Hood C->D E Securely Close Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Utilize Secondary Containment F->G H Container is Full or No Longer in Use G->H I Contact EHS or Licensed Waste Disposal Contractor H->I J Follow Pickup and Documentation Procedures I->J K Licensed Disposal Facility (Incineration) J->K

Caption: Disposal workflow for this compound.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Isolate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials.

  • Cleanup: Carefully sweep or scoop up the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills: For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment. The following recommendations are based on best practices for handling halogenated heterocyclic compounds and available data on structurally similar molecules.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised.Provides a barrier against skin contact, which may cause irritation. Regularly inspect gloves for any signs of degradation.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills and protects from potential flammability hazards.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas. For handling powders, an N95 dust mask may be appropriate if aerosols are not generated.Protects the respiratory tract from potentially irritating and harmful vapors or dust.
Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for the safe handling of this compound.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound, if available. If a specific SDS is not accessible, consult the SDS for structurally similar compounds. Pay close attention to hazard statements, precautionary measures, and emergency procedures.
  • Engineering Controls: Ensure a certified chemical fume hood is operational. All handling of the compound should be performed within the fume hood to minimize inhalation exposure.
  • Gather Materials: Assemble all necessary PPE, spill containment materials (such as absorbent pads), and waste containers before starting work.

2. Handling:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.
  • Dispensing: When weighing or transferring the compound, do so in a fume hood. Avoid creating dust or aerosols. Use appropriate tools and techniques to minimize exposure.
  • Work Area: Keep the work area clean and organized. Clearly label all containers with the chemical name and any associated hazards.

3. Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent. Collect all rinsate as hazardous waste.
  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste stream.
  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

The proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1] Use a designated, clearly labeled, and non-reactive container for all waste containing this compound.[1]

  • Waste Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and a list of all components in the container.[2]

  • Container Management: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated satellite accumulation area.[1]

  • Disposal Procedure: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1] Do not dispose of this chemical down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush the contaminated skin with large amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
Eye Contact Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the material with inert absorbent pads and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office immediately.[2]

Visualized Workflows

The following diagrams illustrate the key workflows for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling ReviewSDS Review SDS PrepWorkspace Prepare Workspace & Fume Hood ReviewSDS->PrepWorkspace GatherPPE Gather PPE & Spill Kit PrepWorkspace->GatherPPE DonPPE Don PPE GatherPPE->DonPPE WeighTransfer Weigh & Transfer in Fume Hood DonPPE->WeighTransfer PerformExperiment Perform Experiment WeighTransfer->PerformExperiment Decontaminate Decontaminate Workspace & Equipment PerformExperiment->Decontaminate DisposeWaste Segregate & Dispose of Waste Decontaminate->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE WashHands Wash Hands RemovePPE->WashHands

Caption: Workflow for the safe handling of this compound.

PPE_Relationship cluster_core Core Protection cluster_enhanced Enhanced Protection cluster_work_practice Work Practice LabCoat Lab Coat FumeHood Chemical Fume Hood LabCoat->FumeHood Gloves Gloves Gloves->FumeHood Goggles Safety Goggles FaceShield Face Shield Goggles->FaceShield Splash Hazard Goggles->FumeHood Respirator Respirator FumeHood->Respirator If outside hood

Caption: Logical relationship of personal protective equipment for chemical handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(pyrrolidin-1-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(pyrrolidin-1-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.